Olaparib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |
InChI Key |
FDLYAMZZIXQODN-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H] |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1] For pharmacokinetic and metabolic studies, an isotopically labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Olaparib-d4, a deuterated analog of Olaparib, serves this purpose. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data analysis, and relevant biological context.
Synthesis of this compound
The synthesis of this compound involves the introduction of four deuterium atoms into the cyclopropylcarbonyl moiety of the Olaparib molecule. This is typically achieved in the final step of the synthesis by acylating the piperazine intermediate with a deuterated cyclopropanecarbonyl chloride.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway is based on established synthetic methods for Olaparib and related compounds.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
-
Cyclopropanecarbonyl-d4 chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in anhydrous DCM.
-
Addition of Base: Add triethylamine to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add a solution of cyclopropanecarbonyl-d4 chloride in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Formal Name | 4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone |
| Molecular Formula | C₂₄H₁₉D₄FN₄O₃ |
| Molecular Weight | 438.5 g/mol |
| Appearance | A solid |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Solubility | DMF: 3 mg/ml; DMSO: 10 mg/ml |
| UV max | 277 nm |
Data sourced from Cayman Chemical product information.[2]
Spectroscopic Analysis
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
-
Expected [M+H]⁺: m/z 439.5
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information. While specific ¹H and ¹³C NMR spectra for this compound are not widely published, the expected changes from the non-deuterated Olaparib spectrum can be predicted.
-
¹H NMR: The signals corresponding to the cyclopropyl protons would be absent or significantly reduced in intensity. The remaining signals of the molecule should be consistent with the Olaparib structure.
-
¹³C NMR: The carbon signals of the cyclopropyl group would be present, but may show splitting patterns due to deuterium coupling.
High-Performance Liquid Chromatography (HPLC):
HPLC is used to determine the purity of the synthesized this compound.
-
Method: A reverse-phase HPLC method with a C18 column is typically employed.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used.
-
Detection: UV detection at 277 nm.
Mechanism of Action of Olaparib and its Relevance
Olaparib is a potent inhibitor of PARP enzymes, which play a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
Caption: Signaling pathway of Olaparib's mechanism of action.
In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient. When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
Experimental Workflow for this compound Application
This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify Olaparib concentrations in biological samples.
Caption: Experimental workflow for using this compound as an internal standard.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route, coupled with comprehensive characterization data, offers a valuable resource for researchers in drug development and metabolism. The use of this compound as an internal standard is essential for the reliable quantification of Olaparib in preclinical and clinical studies, contributing to a better understanding of its pharmacokinetic profile and therapeutic efficacy. While specific NMR spectral data for this compound is not widely available in the public domain, the provided information on its synthesis and other analytical characterizations should enable its successful preparation and application in a research setting.
References
Deuterated Olaparib: A Physicochemical and Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.[1][2] Strategic modification of established pharmaceuticals through deuterium substitution has emerged as a compelling approach to enhance their pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the core physicochemical properties of deuterated Olaparib, drawing comparisons with its non-deuterated counterpart. It also details the experimental protocols for determining these properties and visualizes the key mechanistic pathways and experimental workflows.
The primary rationale for deuterating drug molecules lies in the kinetic isotope effect. The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down metabolic processes that involve the cleavage of this bond, leading to a longer drug half-life, potentially reduced dosing frequency, and a more favorable side-effect profile.[3][4][5] While direct experimental data for deuterated Olaparib is not extensively available in public literature, this guide extrapolates the expected properties based on established principles of deuteration in medicinal chemistry.
Comparative Physicochemical Properties: Olaparib vs. Deuterated Olaparib
The following table summarizes the key physicochemical properties of Olaparib and the predicted properties of its deuterated analogue. It is important to note that the values for deuterated Olaparib are estimations based on the known effects of deuteration and have not been empirically determined from publicly available data.
| Property | Olaparib | Deuterated Olaparib (Predicted) | Significance of Potential Change |
| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₂₃-n DₙFN₄O₃ | Increased molecular weight. |
| Molecular Weight | 434.46 g/mol | > 434.46 g/mol | Slight increase depending on the number of deuterium atoms. |
| Aqueous Solubility | Very slightly soluble (0.10–0.13 mg/mL at 37°C) | Potentially slightly increased | Deuteration can sometimes lead to modest increases in solubility. |
| Lipophilicity (LogP) | Predicted to be slightly lower | May be slightly lower due to the less polarizable C-D bond. | |
| pKa | 12.07 | Predicted to be slightly higher | Deuteration can subtly alter acidity. |
| Metabolism | Primarily metabolized by CYP3A4/5 | Slower metabolism by CYP3A4/5 expected | The kinetic isotope effect is anticipated to reduce the rate of metabolic clearance. |
| Protein Binding | Approximately 82% | Expected to be similar | Significant changes in protein binding are not generally anticipated with deuteration. |
Mechanism of Action: PARP Inhibition and Trapping
Olaparib exerts its anticancer effects through the inhibition of PARP enzymes, primarily PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs). The inability of the cancer cells to effectively repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
A critical aspect of Olaparib's mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the drug's efficacy. The potency of different PARP inhibitors often correlates more closely with their trapping efficiency than their catalytic inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]
The Isotopic Purity and Stability of Olaparib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has become a cornerstone in the treatment of various cancers, particularly those with BRCA1/2 mutations. For pharmacokinetic (PK) studies, bioequivalence trials, and as an internal standard in bioanalytical assays, a stable isotope-labeled version of the drug, Olaparib-d4, is frequently employed. The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry. The reliability of such studies hinges on the isotopic purity and stability of the deuterated standard. This technical guide provides an in-depth analysis of the isotopic purity and stability of this compound, complete with experimental protocols and data presented for clarity and practical application.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the specified number of deuterium atoms. For this compound, the deuterium atoms are located on the cyclopropylcarbonyl moiety. Commercial suppliers of this compound typically state an isotopic purity of ≥99% for all deuterated forms (d1-d4)[1][2]. However, for rigorous scientific applications, a more detailed understanding of the isotopic distribution is often necessary.
Data Presentation: Isotopic Distribution
While a specific Certificate of Analysis detailing the isotopic distribution of a commercial batch of this compound was not publicly available at the time of this writing, a representative isotopic distribution is presented in Table 1. This table illustrates the expected relative abundance of the different deuterated species (d0 to d4) in a high-purity batch. The d4 species is the most abundant, with minor contributions from molecules containing fewer deuterium atoms.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Description | Representative Abundance (%) |
| d0 | Unlabeled Olaparib | < 0.1 |
| d1 | Olaparib with 1 deuterium atom | < 0.5 |
| d2 | Olaparib with 2 deuterium atoms | < 1.0 |
| d3 | Olaparib with 3 deuterium atoms | < 5.0 |
| d4 | Olaparib with 4 deuterium atoms | > 93.5 |
| Total Deuterated | Sum of d1, d2, d3, and d4 | ≥99.0 |
Note: This table is illustrative and represents a typical high-purity batch. Actual values may vary between batches and suppliers.
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the isotopic purity and distribution of deuterated compounds. The high mass accuracy of instruments like the Orbitrap or TOF analyzers allows for the separation and quantification of ions with very small mass differences.
Objective: To determine the isotopic distribution of this compound.
Materials:
-
This compound sample
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to elute Olaparib and separate it from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan MS in high-resolution mode (resolving power > 70,000)
-
Scan Range: m/z 400-460
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each isotopic species:
-
d0 (unlabeled Olaparib): [M+H]+ = m/z 435.18
-
d1: [M+H]+ = m/z 436.18
-
d2: [M+H]+ = m/z 437.19
-
d3: [M+H]+ = m/z 438.19
-
d4: [M+H]+ = m/z 439.20
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopic species by dividing the individual peak area by the sum of all peak areas.
-
-
Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound using LC-HRMS.
Stability of this compound
The stability of a deuterated internal standard is critical for the accuracy and reproducibility of bioanalytical methods. Stability studies are performed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Data Presentation: Forced Degradation Studies
Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and to demonstrate the stability-indicating power of the analytical methods. While specific stability data for this compound is not extensively published, studies on the non-deuterated Olaparib provide valuable insights into its stability profile. The C-D bond is stronger than the C-H bond, so this compound is expected to be at least as stable as, if not more stable than, Olaparib.
Table 2: Summary of Forced Degradation Studies on Olaparib
| Stress Condition | Reagent and Conditions | Duration | Degradation (%) |
| Acidic Hydrolysis | 5 M HCl | 30 min | 12.69%[1] |
| Alkaline Hydrolysis | 5 M NaOH | 30 min | 2.60%[1] |
| Oxidative | 30% H₂O₂ | 30 min | 2.55%[1] |
| Thermal | Dry Heat | - | No significant degradation |
| Photolytic | UV Light | - | No significant degradation |
Data from forced degradation studies on non-deuterated Olaparib.
These results indicate that Olaparib is most susceptible to degradation under strong acidic conditions. The deuteration on the cyclopropylcarbonyl group is not expected to significantly alter this degradation pathway, which likely involves other parts of the molecule.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is an assay that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Materials:
-
This compound sample
-
HPLC system with a UV or PDA detector
-
Forced degradation samples (from acidic, basic, oxidative, thermal, and photolytic stress)
-
HPLC-grade solvents and reagents (e.g., methanol, ammonium acetate, glacial acetic acid)
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5, adjusted with glacial acetic acid) and methanol (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of this compound in the mobile phase at a known concentration.
-
Forced Degradation Samples: Neutralize the acidic and basic degradation samples before dilution with the mobile phase. Dilute the oxidative, thermal, and photolytic degradation samples directly with the mobile phase.
-
-
Analysis:
-
Inject the standard solution and the forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the peak for this compound is well-resolved from all degradation product peaks.
-
Signaling Pathway of PARP Inhibition by Olaparib
Caption: Simplified signaling pathway of PARP inhibition by Olaparib leading to cancer cell death.
Conclusion
The isotopic purity and stability of this compound are paramount for its use as an internal standard in quantitative bioanalysis. This guide has provided an overview of these critical parameters, including representative data and detailed experimental protocols for their determination. High-resolution mass spectrometry is the preferred method for assessing isotopic purity, allowing for the precise quantification of the d4 species and other isotopologues. Stability-indicating HPLC methods, coupled with forced degradation studies, are essential for ensuring the integrity of this compound under various storage and experimental conditions. By adhering to these rigorous analytical principles, researchers can ensure the accuracy and reliability of their data when utilizing this compound in drug development and clinical research.
References
The Gold Standard in Bioanalysis: Olaparib-d4's Mechanism of Action as an Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the potent poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib, this precision is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and ensuring patient safety and efficacy. This technical guide delves into the core principles and practical applications of using Olaparib-d4, a deuterated analog, as an internal standard in mass spectrometry-based bioanalytical methods.
The Principle of Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1][2] The fundamental principle underpinning its utility is isotope dilution mass spectrometry. This compound is chemically identical to Olaparib, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Olaparib) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[2]
By adding a known and constant amount of this compound to all samples, calibrators, and quality controls at the outset of sample preparation, it effectively normalizes for variability that can be introduced at multiple stages of the analytical process.[4] This includes inconsistencies in sample extraction, potential degradation, matrix effects (ion suppression or enhancement), and variations in instrument response. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute responses fluctuate. This ratiometric analysis significantly enhances the accuracy, precision, and robustness of the bioanalytical method.
Olaparib's Therapeutic Mechanism of Action: A Brief Overview
Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When Olaparib inhibits PARP, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept, where the combination of two otherwise non-lethal defects results in cell death, is known as synthetic lethality.
dot
Caption: Olaparib's mechanism of action via PARP inhibition and synthetic lethality.
Experimental Protocols for Olaparib Quantification
The successful implementation of this compound as an internal standard requires a validated bioanalytical method. Below are detailed methodologies adapted from published studies for the quantification of Olaparib in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot Samples: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex: Briefly vortex the samples to ensure homogeneity.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether).
-
Agitation: Vortex vigorously for 5 minutes to facilitate the extraction of Olaparib and this compound into the organic phase.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution using two mobile phases is typical:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Olaparib and this compound.
dot
Caption: Bioanalytical workflow for Olaparib quantification using this compound.
Quantitative Data and Method Validation
A robust bioanalytical method using this compound as an internal standard must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies like the FDA and EMA. The tables below summarize typical validation parameters and acceptance criteria.
Table 1: LC-MS/MS Parameters for Olaparib and this compound
| Parameter | Olaparib | This compound |
| Precursor Ion (m/z) | 435.2 - 435.4 | 439.5 - 443.2 |
| Product Ion (m/z) | 281.1 - 367.0 | 281.1 - 375.0 |
| Ionization Mode | Positive ESI | Positive ESI |
Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed. Data compiled from multiple sources.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | Typical Range/Value | Acceptance Criteria |
| Linearity (Calibration Range) | 10 - 5000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Accuracy within ±20% of nominal, Precision ≤ 20% CV |
| Intra-Assay Precision (%CV) | ≤ 9.3% | ≤ 15% CV (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | ≤ 5.7% | ≤ 15% CV (≤ 20% at LLOQ) |
| Intra-Assay Accuracy (% Deviation) | within ± 7.6% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-Assay Accuracy (% Deviation) | within ± 7.6% | Within ±15% of nominal (±20% at LLOQ) |
| Extraction Recovery | > 90% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Consistent across different lots of matrix |
Data compiled from a representative study by Nijenhuis et al. (2013).
Logical Framework of Internal Standardization
The core logic of using this compound is to create a reliable reference point within each individual sample that experiences the same analytical variations as the target analyte, Olaparib. This ratiometric approach is the key to achieving high-quality quantitative data.
dot
Caption: The logical principle of quantification using an internal standard.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of Olaparib, embodying the gold standard of internal standards for mass spectrometry. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to meticulously track and correct for analytical variability. This ensures the generation of highly accurate and precise data, which is fundamental for the clinical development and therapeutic monitoring of this targeted cancer therapy. The detailed protocols and validation data presented in this guide provide a comprehensive framework for researchers and scientists to implement robust and reliable bioanalytical methods for Olaparib quantification.
References
- 1. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Applications of Olaparib-d4: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Olaparib-d4, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Olaparib.
Introduction to Olaparib and the Role of a Deuterated Standard
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair.[1] By blocking the repair of DNA single-strand breaks, Olaparib leads to the accumulation of cytotoxic double-strand breaks in cancer cells with deficiencies in the homologous recombination repair pathway, a concept known as synthetic lethality. This targeted therapy has shown significant efficacy in the treatment of various cancers, including those with BRCA1/2 mutations.
Accurate quantification of Olaparib in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound, a stable isotope-labeled analog of Olaparib, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high precision and accuracy by correcting for variations in sample preparation and instrument response.
Commercial Sources and Availability of this compound
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key information from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Cayman Chemical | 9002700 | ≥99% deuterated forms (d1-d4) | 1 mg | $262.00 |
| MedChemExpress | HY-10162S3 | 98.59% | 1 mg, 5 mg | $450 (1 mg), $1580 (5 mg) |
| Aquigen Bio Sciences | AQ-O002148 | High-quality reference standard | Inquire | Inquire |
| Simson Pharma | O490003 | High-quality | Custom Synthesis | Inquire |
| Veeprho | DVE001144 | High-quality | Inquire | Inquire |
Experimental Protocols: Quantification of Olaparib using this compound by LC-MS/MS
The use of this compound as an internal standard is crucial for the development of robust and reliable bioanalytical methods for Olaparib quantification. Below is a generalized LC-MS/MS protocol based on published methodologies. Researchers should optimize these parameters for their specific instrumentation and matrix.
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Olaparib levels).
-
Add 200 µL of a precipitation/extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol, 70:30 v/v).
-
Vortex the mixture for 10 seconds to precipitate proteins and extract the analyte.
-
Centrifuge the samples at high speed (e.g., 16,200 RCF) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., Waters Symmetry Shield C18, 4.6 mm x 50 mm, or Phenomenex Gemini C18, 2.1 mm x 150 mm, 3 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Formate or Ammonium Bicarbonate in water, pH adjusted to 4.2 with formic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Olaparib: m/z 435.2 → 367.0 (quantifier) and other product ions for confirmation.
-
This compound: The precursor ion will be shifted by +4 Da (m/z 439.2), and the product ion will depend on the position of the deuterium labels. The exact transition should be determined by direct infusion of the this compound standard.
-
-
Instrument Parameters: Parameters such as ion source voltage, source temperature, collision energy, and entrance potential should be optimized for the specific mass spectrometer being used.[2]
Signaling Pathway and Mechanism of Action
Olaparib exerts its therapeutic effect by inhibiting PARP enzymes, which are central to the Base Excision Repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). The following diagram illustrates this mechanism.
Caption: Mechanism of action of Olaparib via PARP inhibition.
In cells with functional homologous recombination (HR), double-strand breaks can be effectively repaired, leading to cell survival. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, resulting in genomic instability and subsequent cell death.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Olaparib in research and clinical settings. Its commercial availability from multiple suppliers ensures accessibility for the scientific community. The provided experimental guidelines offer a starting point for the development of robust bioanalytical methods. A thorough understanding of Olaparib's mechanism of action, facilitated by tools like signaling pathway diagrams, is essential for the continued development and application of this important targeted therapy.
References
Decoding the Certificate of Analysis for Olaparib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Olaparib-d4, a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in preclinical and clinical research. Understanding the nuances of a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental data. This document will dissect the critical components of a typical this compound CoA, presenting quantitative data in accessible tables, detailing the underlying experimental methodologies, and visualizing the quality control workflow.
Quantitative Data Summary
The following tables summarize the key quantitative specifications typically found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| Alternative Names | 4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2h)-phthalazinone[1] |
| Molecular Formula | C₂₄H₁₉D₄FN₄O₃[1] |
| Molecular Weight | 438.5 g/mol [1] |
| Appearance | A solid[1][2] |
| Solubility | DMSO: 10 mg/mL, DMF: 3 mg/mL |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Purity (Deuterated Forms) | LC-MS/MS | ≥99% (d1-d4) |
| Chemical Purity | RP-HPLC | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterated Forms |
Table 3: Physical and Chemical Data
| Parameter | Method | Result |
| ¹H-NMR | NMR Spectroscopy | Consistent with Structure |
| Mass Spectrum | Mass Spectrometry | Consistent with Structure |
| UV Maximum (λmax) | UV Spectroscopy | 277 nm |
Experimental Protocols
The analytical methods employed to certify a batch of this compound are critical to understanding the quality of the material. Below are detailed methodologies for key experiments typically cited in a CoA.
1. Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to assess the chemical purity of this compound and to detect the presence of any non-deuterated Olaparib or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of ammonium acetate buffer (pH 3.5) and methanol. A common starting ratio is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of this compound in methanol to a concentration of 1.0 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 100 µg/mL). The solution is filtered through a 0.45 µm membrane filter before injection.
-
Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the purity.
2. Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The sample is prepared as described for HPLC analysis and infused into the mass spectrometer.
-
Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the mass of this compound (m/z ~439.5). The relative intensities of the peaks corresponding to the d1, d2, d3, and d4 species are used to calculate the isotopic enrichment.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.
-
Analysis: The resulting spectrum is compared to a reference spectrum of Olaparib. The absence or significant reduction of proton signals at the sites of deuteration, coupled with the presence of all other expected proton signals, confirms the identity and deuteration pattern of the molecule.
Visualization of Quality Control and Analysis Workflow
The following diagrams illustrate the typical signaling pathway of PARP inhibitors like Olaparib and the general workflow for the certification of a chemical standard like this compound.
Caption: Simplified signaling pathway of PARP inhibition by Olaparib.
Caption: General workflow for generating a Certificate of Analysis.
References
Olaparib-d4: A Technical Guide to Deuterium Labeling for Isotopic Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterium labeling in Olaparib-d4, a crucial internal standard for the accurate quantification of the PARP inhibitor Olaparib in biological matrices. This document details the precise location of the deuterium atoms, presents quantitative data for mass spectrometry-based analysis, and outlines a typical experimental protocol for its use.
Deuterium Labeling Position
This compound is a stable isotope-labeled version of Olaparib where four hydrogen atoms are replaced by four deuterium atoms. The deuterium labeling is specifically located on the cyclopropyl ring of the molecule. The IUPAC name for this compound is 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one. This specific placement on a metabolically stable part of the molecule ensures that the isotopic label is retained during sample preparation and analysis, providing a reliable internal standard for accurate quantification.
A synonym for this compound is 4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2h)-phthalazinone.[1] The molecular formula for this compound is C24H19D4FN4O3, and it has a molecular weight of approximately 438.5 g/mol .[1]
Quantitative Data for Mass Spectrometry
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Olaparib. The four deuterium atoms result in a mass shift of +4 Da compared to the unlabeled Olaparib, allowing for clear differentiation between the analyte and the internal standard.
Below is a table summarizing the typical mass transitions used for the analysis of Olaparib and its deuterated internal standard. Please note that while this compound is commonly used, some methods have been developed using Olaparib-d8. The table below includes representative data.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Olaparib | 435.2 | 367.7 | 28 |
| Olaparib | 435.2 | 281.3 | 28 |
| Olaparib-d8 | 443.4 | 375.7 | 45 |
| Olaparib-d8 | 443.4 | 281.3 | 45 |
Note: The specific collision energies may vary depending on the instrument and source conditions.
Experimental Protocol: Quantification of Olaparib in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantification of Olaparib in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies described in published research.[2][3]
3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw human plasma samples at room temperature.
-
To 50 µL of plasma, add 250 µL of an internal standard working solution (containing this compound in a suitable solvent like acetonitrile).
-
Vortex the mixture for 10 seconds.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 120 µL of a mobile phase solution (e.g., a 1:1 mixture of Mobile Phase A and Mobile Phase B).
-
Vortex thoroughly and centrifuge again to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 2.1 x 150 mm, 3 µm) is commonly used.[1]
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
3.3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: As specified in the quantitative data table above.
-
Data Analysis: The concentration of Olaparib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Olaparib.
Visualizations
4.1. Chemical Structure of this compound
The following diagram illustrates the chemical structure of Olaparib with the deuterium labeling positions on the cyclopropyl ring clearly marked.
Caption: Chemical structure of this compound highlighting the deuterium labeling.
4.2. Experimental Workflow for Olaparib Quantification
The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Olaparib using a deuterated internal standard.
Caption: Workflow for Olaparib quantification using a deuterated internal standard.
References
Introduction to Olaparib and Deuterated Internal Standards
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound, a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in biological matrices. The information presented herein is essential for developing robust bioanalytical methods in research and clinical settings.
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for treating certain types of cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate measurement of Olaparib concentrations in plasma and tissues is vital for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this quantification due to its high sensitivity and specificity.[3][4]
In LC-MS/MS-based quantification, stable isotope-labeled internal standards (SIL-IS), such as this compound or Olaparib-d8, are employed. These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. Using a SIL-IS corrects for variations in sample preparation, chromatography, and ion source efficiency, thereby improving the accuracy and precision of the analysis.[5]
Mass Spectrometry and Fragmentation of this compound
Analysis is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Precursor Ion
The Olaparib molecule has a monoisotopic mass of approximately 434.46 g/mol . In positive ESI mode, it is protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 435.4. For this compound, the mass is increased by four deuterium atoms, resulting in an expected protonated precursor ion [M+H]⁺ at m/z 439.4 .
Fragmentation Pattern and Product Ions
The fragmentation of Olaparib has been well-characterized. The collision-induced dissociation (CID) of the Olaparib precursor ion (m/z 435) primarily yields two significant product ions. By applying this known fragmentation pathway to this compound, we can predict its product ions. The most common deuterated internal standard found in literature is Olaparib-d8, where the eight hydrogens on the piperazine ring are substituted. Assuming the four deuterium atoms in this compound are also located on the piperazine ring, the fragmentation is as follows:
-
Pathway 1: Loss of the Cyclopropyl(piperazin-1-yl)methanone Moiety. This pathway involves the cleavage of the amide bond connecting the piperazine ring to the fluorobenzyl group. For unlabeled Olaparib, this results in a neutral loss of 153 Da and produces a characteristic product ion at m/z 281.1 . Since the deuterium labels are on the piperazine moiety which is part of the neutral loss fragment, this product ion remains unchanged for this compound. The transition is m/z 439.4 → m/z 281.1 .
-
Pathway 2: Loss of the Cyclopropane Carbonyl Moiety. This fragmentation involves the loss of the cyclopropylcarbonyl group from the piperazine ring. For unlabeled Olaparib, this corresponds to a neutral loss of 68 Da, yielding the major product ion at m/z 367 . In this compound, the piperazine ring (and its deuterium labels) is retained in the product ion. Therefore, the resulting fragment is 4 Da heavier. The transition is m/z 439.4 → m/z 371.4 .
The following diagram illustrates the proposed fragmentation of this compound.
Summary of Mass Transitions
The key quantitative data for the analysis of Olaparib and its deuterated internal standard are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Olaparib | 435.4 | 367.0 | Primary transition for quantification. |
| Olaparib | 435.4 | 281.1 | Confirmatory transition. |
| This compound | 439.4 | 371.4 | Proposed primary transition. |
| This compound | 439.4 | 281.1 | Proposed confirmatory transition. |
| Olaparib-d8 | 443.2 | 375.0 | Reference transition from literature. |
| Olaparib-d8 | 443.2 | 281.1 | Reference transition from literature. |
Experimental Protocol for LC-MS/MS Analysis
The following is a representative protocol synthesized from validated methods for Olaparib quantification, which can be adapted for this compound.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid method for extracting Olaparib from plasma samples.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 200 µL of a precipitant, such as acetonitrile, and vortex for 10 minutes to precipitate plasma proteins.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 15 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Dilute the supernatant with an aqueous mobile phase or injection solvent as needed before injecting it into the LC-MS/MS system.
Chromatographic Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 column.
| Parameter | Value |
| LC System | UHPLC or HPLC system |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | Start at 5-20% B, increase linearly to 95-100% B, hold, then re-equilibrate. |
| Column Temperature | 40 °C |
Mass Spectrometer Settings
A triple quadrupole mass spectrometer is used for MRM analysis.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 4.0 - 5.5 kV |
| Source Temperature | 550 °C |
| MRM Transitions | See Table in Section 2.3 |
| Collision Gas | Nitrogen or Argon |
| Cone Voltage | 30 V |
Workflow and Biological Context Diagrams
Bioanalytical Workflow
The diagram below outlines the typical workflow for the quantitative analysis of Olaparib in biological samples using an internal standard.
Olaparib's Mechanism of Action: PARP Inhibition
Olaparib's therapeutic effect is based on the concept of synthetic lethality. It is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.
-
PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs).
-
Olaparib inhibits PARP, leading to the accumulation of unrepaired SSBs.
-
During DNA replication, these SSBs are converted into more lethal DSBs.
-
In normal cells, these DSBs can be repaired by the HR pathway.
-
In cancer cells with BRCA mutations, the HR pathway is deficient. The accumulation of DSBs cannot be repaired, leading to genomic instability and cell death.
The following diagram illustrates this signaling pathway.
References
- 1. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Solubility Profile of Olaparib-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Olaparib-d4 in various organic solvents. The information herein is critical for the accurate preparation of stock solutions and experimental media in preclinical and clinical research settings. This compound, a deuterated analog of the PARP inhibitor Olaparib, is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies. Understanding its solubility characteristics is paramount for reliable and reproducible experimental outcomes.
Quantitative Solubility Data
The solubility of this compound and its non-deuterated counterpart, Olaparib, has been determined in several common organic solvents. The data, compiled from various technical data sheets, is presented below for easy comparison. It is important to note that the deuteration of Olaparib is not expected to significantly alter its solubility profile in organic solvents; therefore, data for Olaparib is included as a relevant reference.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1][2] | ~22.81 | --- |
| This compound | Dimethylformamide (DMF) | 3 mg/mL[1][2] | ~6.84 | --- |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | ~228.06 | Requires sonication; hygroscopic DMSO can impact solubility. |
| This compound | Dimethylformamide (DMF) | 50 mg/mL | ~114.03 | Requires sonication. |
| This compound | Ethanol | 3.12 mg/mL | ~7.12 | Requires sonication and warming to 60°C. |
| Olaparib | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~23.02 | --- |
| Olaparib | Dimethylformamide (DMF) | ~3 mg/mL | ~6.91 | --- |
| Olaparib | Dimethyl Sulfoxide (DMSO) | 33 mg/mL | ~75.96 | --- |
| Olaparib | Ethanol | 1.7 mg/mL | ~3.91 | Requires slight warming. |
| Olaparib | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | ≥ 11.51 | Clear solution. |
| Olaparib | 10% DMSO >> 90% corn oil | ≥ 5 mg/mL | ≥ 11.51 | Clear solution. |
Experimental Protocols
The accurate determination and application of solubility data rely on standardized experimental protocols. The following methodologies are based on information provided in technical data sheets for preparing solutions of Olaparib and its deuterated form.
General Protocol for Preparing Stock Solutions
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the selected organic solvent to the solid compound.
-
Facilitating Dissolution: To aid dissolution, especially for higher concentrations, the following techniques can be employed:
-
Sonication: Place the vial in an ultrasonic bath to break down any aggregates and increase the surface area for dissolution.
-
Warming: Gently warm the solution. For instance, warming to 60°C is recommended for dissolving this compound in ethanol. For Olaparib in ethanol, slight warming is suggested.
-
Vortexing: Agitate the solution using a vortex mixer to ensure homogeneity.
-
-
Inert Gas Purge: For solvents like DMSO and DMF, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before use to prevent oxidation of the compound.
-
Storage: Stock solutions should be stored at appropriate temperatures, typically -20°C or -80°C, to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparing Aqueous Solutions from a DMSO Stock
Olaparib and its deuterated form are sparingly soluble in aqueous buffers. To prepare an aqueous solution for cell-based assays or other biological experiments, a DMSO stock solution is typically used.
-
Prepare a Concentrated DMSO Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution in Aqueous Buffer: Dilute the DMSO stock solution with the aqueous buffer of choice to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
References
Navigating the Stability Landscape of Olaparib-d4 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical aspects surrounding the long-term storage and stability of Olaparib-d4 solutions. This compound, the deuterated analogue of the potent PARP inhibitor Olaparib, is a vital tool in preclinical and clinical research. Ensuring its integrity in solution is paramount for the accuracy and reproducibility of experimental results. This document synthesizes available data on the stability of Olaparib, outlines best practices for the storage of deuterated compounds, and provides detailed experimental protocols for stability assessment.
Understanding the Stability of Olaparib and its Deuterated Form
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug discovery to enhance metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] While this modification primarily targets metabolic pathways, the inherent chemical stability of the molecule is governed by the same environmental factors as its non-deuterated counterpart, namely temperature, light, pH, and the solvent system used.[3]
Forced degradation studies on non-deuterated Olaparib have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable under neutral, thermal, and photolytic stress.[4][5] These studies are instrumental in identifying potential degradation products and in the development of stability-indicating analytical methods.
Recommended Storage Conditions from Commercial Suppliers
Several suppliers of this compound provide general recommendations for storage to maintain the integrity of the compound in both solid and solution forms. These recommendations are summarized in the table below. It is important to note that these are general guidelines, and for critical applications, in-house stability testing is recommended.
| Supplier Recommendation Summary | |
| Form | Storage Condition |
| Solid | -20°C for up to 3 years |
| 4°C for up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C for up to 6 months |
| -20°C for up to 1 month |
Quantitative Stability Data: A Framework for Assessment
While specific long-term stability data for this compound solutions are not extensively published, a systematic stability study would be designed based on ICH guidelines. The following tables represent a hypothetical framework for presenting such data, which would be generated from a comprehensive long-term stability study.
Table 1: Long-Term Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Solution |
| -80°C | 0 months | 99.8 | Clear, colorless |
| 3 months | 99.7 | Clear, colorless | |
| 6 months | 99.6 | Clear, colorless | |
| 12 months | 99.5 | Clear, colorless | |
| 24 months | 99.3 | Clear, colorless | |
| -20°C | 0 months | 99.8 | Clear, colorless |
| 1 month | 99.2 | Clear, colorless | |
| 3 months | 98.5 | Clear, colorless | |
| 6 months | 97.1 | Clear, colorless | |
| 12 months | 95.4 | Clear, slight yellow tint | |
| 4°C | 0 months | 99.8 | Clear, colorless |
| 1 week | 98.9 | Clear, colorless | |
| 2 weeks | 97.5 | Clear, colorless | |
| 1 month | 94.2 | Clear, yellow tint | |
| Room Temp (25°C) | 0 hours | 99.8 | Clear, colorless |
| 24 hours | 99.1 | Clear, colorless | |
| 48 hours | 98.2 | Clear, colorless | |
| 1 week | 92.5 | Clear, yellow tint, slight precipitation |
Table 2: Accelerated Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Solution |
| 40°C / 75% RH | 0 months | 99.8 | Clear, colorless |
| 1 month | 96.5 | Clear, colorless | |
| 3 months | 91.2 | Clear, yellow tint | |
| 6 months | 85.7 | Yellow tint, visible degradation products |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. Such a method must be able to separate the intact drug from any potential degradants.
Stability-Indicating HPLC-UV Method
This protocol outlines a general procedure for a stability-indicating HPLC-UV method, based on methods developed for non-deuterated Olaparib.
-
Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.
-
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 50 µg/mL).
-
-
Forced Degradation Study (Stress Testing):
-
Acidic Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
After the stress period, neutralize the acidic and alkaline samples and dilute all samples to the target concentration for HPLC analysis.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
LC-MS/MS for Degradation Product Identification
-
Objective: To identify the chemical structures of degradation products observed in the forced degradation studies.
-
Methodology:
-
Utilize a Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ the same chromatographic conditions as the HPLC-UV method to ensure correlation of peaks.
-
Operate the mass spectrometer in a positive ion electrospray ionization (ESI+) mode.
-
Perform full scan analysis to determine the molecular weights of the degradation products.
-
Conduct product ion scans (MS/MS) on the molecular ions of the degradation products to obtain fragmentation patterns for structural elucidation.
-
Visualizing Key Pathways and Workflows
Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. The inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of Olaparib leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow for Long-Term Stability Testing
A systematic approach is essential for conducting a long-term stability study of this compound solutions. The following workflow outlines the key steps, from sample preparation to data analysis.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. turkjps.org [turkjps.org]
- 5. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Olaparib-d4 as an Internal Standard for Olaparib Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations. Accurate quantification of Olaparib in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing strategies, assess drug exposure-response relationships, and ensure patient safety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response. Olaparib-d4, a deuterated analog of Olaparib, serves as an ideal internal standard for these assays due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Olaparib.
Mechanism of Action: Olaparib and PARP Inhibition
Olaparib exerts its cytotoxic effects through the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] In normal cells, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. The inhibition of PARP by Olaparib in these HR-deficient cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and ultimately, synthetic lethality.[1][2]
References
Application Note: High-Throughput Quantification of Olaparib in Human Plasma Using a Validated LC-MS/MS Method with Olaparib-d4 as an Internal Standard
AN-0024 | Drug Metabolism and Pharmacokinetics
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib in human plasma. The method utilizes Olaparib-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method was validated according to the latest regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations. Monitoring plasma concentrations of Olaparib is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This application note presents a validated LC-MS/MS method for the reliable quantification of Olaparib in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Olaparib reference standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Olaparib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in acetonitrile.
Sample Preparation Protocol
A protein precipitation method was used for the extraction of Olaparib from human plasma.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 200 ng/mL).
-
Add 200 µL of acetonitrile (containing the IS) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Olaparib | |
| This compound | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability in accordance with regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 100 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Stability
Olaparib was found to be stable in human plasma under various storage conditions, including short-term (room temperature), long-term (-80 °C), and after multiple freeze-thaw cycles.
| Stability Condition | Duration | Stability (%) |
| Short-term (Room Temp) | 24 hours | 95 - 105 |
| Freeze-Thaw (3 cycles) | -80 °C to RT | 93 - 107 |
| Long-term | 30 days at -80 °C | 96 - 104 |
| Post-preparative | 48 hours at 4 °C | 98 - 102 |
Signaling Pathway and Workflow Diagrams
Caption: Overall workflow for the LC-MS/MS analysis of Olaparib.
Caption: Detailed steps of the sample preparation protocol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Olaparib in human plasma. The use of this compound as an internal standard and a simple protein precipitation sample preparation protocol contributes to the method's robustness and accuracy. This validated method is well-suited for supporting clinical and preclinical studies involving Olaparib.
Application Note: Quantification of Olaparib in Human Plasma using Olaparib-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib in human plasma. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, is a crucial therapeutic agent in cancer treatment.[1][2][3] Accurate measurement of its plasma concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a stable isotope-labeled internal standard, Olaparib-d4, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the reliable quantification of Olaparib.
Introduction
Olaparib is an orally administered PARP inhibitor that has shown significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] Monitoring the systemic exposure of Olaparib in patients is critical for optimizing dosing regimens, minimizing toxicity, and understanding its pharmacokinetic profile. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as this compound, is crucial for compensating for variability in sample preparation and matrix effects, thereby ensuring the reliability of the results.
Experimental Workflow
Caption: Experimental workflow for Olaparib quantification.
Materials and Reagents
-
Olaparib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Ethyl acetate (for Liquid-Liquid Extraction)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 ng/mL) in the appropriate solvent.
Sample Preparation
Two common extraction methods are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation
-
To 50 µL of human plasma, add 250 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at high speed (e.g., 16,200 RCF) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add a specific volume of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for individual systems.
Chromatographic Conditions
| Parameter | Recommended Condition |
| System | UPLC or HPLC system |
| Column | C18 analytical column (e.g., Waters UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Gradient | A gradient elution is typically used to ensure good peak shape and separation from matrix components. |
Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Voltage | ~5000 V |
| Source Temperature | ~382°C |
| Collision Energy | Optimized for each transition (e.g., 28-45 V) |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olaparib | 435.2 - 435.4 | 367.0, 281.1, 366.0 |
| This compound | ~439.2 | Optimized based on fragmentation |
| Olaparib-d8 | 443.2 - 443.4 | 375.7, 281.1 |
Note: The exact m/z values for this compound should be determined by direct infusion and optimization.
Method Validation Summary
The following tables summarize typical validation parameters reported for similar methods.
Table 2: Linearity and Sensitivity
| Parameter | Typical Range |
| Linear Range | 0.5 - 50,000 ng/mL, 10 - 5000 ng/mL, 3 - 600 ng/mL, 140 - 7000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 3: Accuracy and Precision
| Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |
| LLOQ | ≤ 9.3% | ≤ 9.3% | ± 7.6% |
| Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
| Based on FDA and EMA guidelines for bioanalytical method validation. |
Table 4: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | 87 - 98% |
| Matrix Effect | Minimal, compensated by internal standard |
Table 5: Stability
| Condition | Duration | Stability |
| Bench-top (Room Temp) | 24 hours in whole blood | Stable |
| Autosampler (4°C) | 24 hours post-extraction | Stable |
| Freeze-Thaw Cycles | At least 3 cycles | Stable |
| Long-term (-80°C) | At least 19 months in plasma | Stable |
Data Analysis
Quantification is performed by calculating the peak area ratio of Olaparib to its internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Olaparib in the unknown samples is then determined from this calibration curve using a weighted linear regression model.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Olaparib in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting. The straightforward sample preparation and rapid analysis time allow for high-throughput applications.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application [mdpi.com]
Application Note: High-Throughput Bioanalytical Assay of Olaparib in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in human plasma. The assay utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and detection using tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Olaparib-d8, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Olaparib is a potent inhibitor of PARP enzymes and is approved for the treatment of certain types of cancers, particularly those with BRCA mutations.[1][2][3] Accurate and reliable measurement of Olaparib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. This application note details a validated bioanalytical method for the determination of Olaparib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard ([2H8]-Olaparib).[4] The method is designed to be high-throughput, sensitive, and accurate, meeting the stringent requirements of regulated bioanalysis.
Signaling Pathway of Olaparib
Caption: Mechanism of action of Olaparib leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Protocols
Materials and Reagents
-
Olaparib reference standard
-
Olaparib-d8 ([2H8]-Olaparib) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2 EDTA)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC® or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or equivalent
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent[4]
Standard Solutions Preparation
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in an appropriate solvent such as DMSO or methanol.
-
Olaparib Working Solutions: Prepare serial dilutions of the Olaparib stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Olaparib-d8 in methanol.
-
Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the internal standard stock solution with acetonitrile:water (50:50, v/v).
Sample Preparation
Two common methods for sample preparation are protein precipitation (PP) and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 200 ng/mL Olaparib-d8).
-
Add 200 µL of a precipitant solution (e.g., acetonitrile containing 0.1% formic acid or a 70:30 mixture of acetonitrile and methanol).
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 20 °C.
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction
-
To 100 µL of plasma in a polypropylene tube, add 10 ng/mL of [2H8]-Olaparib internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture and then centrifuge for 10 minutes at 13,200 rpm.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of water/acetonitrile (50/50, v/v).
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note and Protocols for Therapeutic Drug Monitoring of Olaparib using Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair. It is a targeted therapy primarily used for cancers with mutations in BRCA1 and BRCA2 genes. Therapeutic Drug Monitoring (TDM) of Olaparib is essential to optimize dosing, ensure efficacy, and minimize toxicity. This document provides detailed protocols for the quantitative analysis of Olaparib in human plasma using Olaparib-d4 as an internal standard (IS) via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted method for this purpose.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib's primary mechanism of action involves the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] When PARP is inhibited, these SSBs accumulate. During DNA replication, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs).[2]
In cells with functional homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with mutations in BRCA1 or BRCA2, which are key components of the HR pathway, these DSBs cannot be properly repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death.
References
Application Notes and Protocols for Olaparib Analysis Using Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, including ovarian and breast cancer. Accurate quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Olaparib-d4, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
These application notes provide detailed protocols for three common sample preparation techniques for the analysis of Olaparib in human plasma using this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The described methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing these sample preparation techniques for Olaparib analysis.
Table 1: Linearity of Olaparib Quantification in Human Plasma
| Sample Preparation Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Protein Precipitation (PPT) | 140 - 7000 | > 0.99 | [1] |
| Liquid-Liquid Extraction (LLE) | 10 - 5000 | ≥ 0.9994 | [2] |
| Solid-Phase Extraction (SPE) | Not explicitly stated | > 0.997 | [3][4] |
Table 2: Recovery and Matrix Effect for Olaparib Analysis
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Olaparib | ~98% | Not explicitly stated | [2] |
| Liquid-Liquid Extraction (LLE) | Olaparib | > 91.06% | Not explicitly stated | |
| Solid-Phase Extraction (SPE) | Olaparib | Not explicitly stated | Not explicitly stated |
Table 3: Precision and Accuracy of Olaparib Quantification
| Sample Preparation Method | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) | Reference |
| Protein Precipitation (PPT) | LLOQ, LQC, MQC, HQC | < 9.09% | < 9.09% | 89.23 - 111.08% | |
| Liquid-Liquid Extraction (LLE) | LLOQ | ≤ 9.3% | ≤ 9.3% | ± 7.6% | |
| Other QC levels | ≤ 5.7% | ≤ 5.7% | ± 7.6% | ||
| Solid-Phase Extraction (SPE) | Not explicitly stated | < 6% | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a solvent to precipitate plasma proteins, followed by centrifugation to isolate the supernatant containing the analyte.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Acetonitrile, cold
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of this compound IS working solution.
-
Add 250 µL of cold acetonitrile (a 1:5 ratio of sample to solvent) to precipitate the plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the mixture at 16,200 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 water/acetonitrile)
-
Autosampler vials
Protocol:
-
Pipette 100 µL of human plasma into a clean tube.
-
Add 1 mL of ethyl acetate containing the this compound internal standard.
-
Vortex the mixture vigorously for an appropriate time to ensure thorough mixing.
-
Centrifuge the sample for 10 minutes at approximately 11,700 x g to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with 100 µL of the reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. This method generally results in cleaner extracts compared to PPT and LLE.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Oasis PRiME HLB® cartridges
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water)
-
Elution solvent (e.g., Acetonitrile with 0.1% formic acid)
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
-
Autosampler vials
Protocol:
-
Pre-treat the plasma sample by adding the this compound IS and vortexing.
-
Condition the Oasis PRiME HLB® cartridge by passing methanol through it.
-
Equilibrate the cartridge by passing water through it.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Olaparib and this compound from the cartridge using acetonitrile with 0.1% formic acid.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable mobile phase.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
Application Note: High-Throughput Chromatographic Separation of Olaparib and Olaparib-d4 for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the PARP inhibitor Olaparib and its deuterated internal standard, Olaparib-d4. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput analysis of plasma samples, a critical requirement for pharmacokinetic studies in drug development. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a validated method for accurate and precise quantification of Olaparib.
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers with BRCA1/2 mutations.[1][2] To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical results. This document provides a detailed protocol for the chromatographic separation of Olaparib and this compound, enabling their precise quantification in biological matrices.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Olaparib.
Experimental Protocols
Materials and Reagents
-
Olaparib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
-
Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration for spiking into samples.
Sample Preparation
A protein precipitation method is commonly employed for plasma samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Alternatively, a liquid-liquid extraction can be performed for sample clean-up.[1]
Chromatographic Conditions
The separation is typically achieved using a reverse-phase C18 column with gradient elution.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., Waters UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm or Phenomenex Gemini C18, 2.1 x 150 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 35 - 40 °C |
| Gradient Program | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. A representative gradient involves starting at 5% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions. |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olaparib: m/z 435.4 → 281.1 or 435.2 → 367.0This compound: (Predicted) m/z 439.4 → 281.1 or 439.2 → 371.0Olaparib-d8: m/z 443.2 → 281.1 or 443.4 → 375.7 |
| Collision Energy | Optimized for each transition (e.g., 28 V for Olaparib) |
| Source Temperature | 550 °C |
| Desolvation Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for Olaparib.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Olaparib | 0.5 - 5000 | 0.5 | > 0.99 |
Data synthesized from multiple sources indicating common ranges and achievable sensitivity.
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | Low | 85 - 115 | < 15 |
| MQC | Medium | 85 - 115 | < 15 |
| HQC | High | 85 - 115 | < 15 |
Acceptance criteria as per FDA guidelines for bioanalytical method validation. The intra- and inter-day precision for Olaparib quantification is typically below 10%, with accuracy within ±10% of the nominal concentration.
Table 3: Chromatographic Parameters
| Analyte | Retention Time (min) |
| Olaparib | ~1.37 - 2.5 |
| This compound | Expected to be very similar to Olaparib, with a slight shift depending on the chromatographic conditions. |
Retention times are dependent on the specific column and gradient used. A well-developed method will ensure baseline separation from any endogenous interferences.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the chromatographic separation and quantification of Olaparib and its deuterated internal standard, this compound. The protocol is well-suited for pharmacokinetic analysis in a drug development setting, offering the necessary accuracy and precision for regulatory submissions. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Olaparib-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib-d4 in biological matrices. Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, and its deuterated isotopologue, this compound, serves as an ideal internal standard for bioanalytical studies. This document provides comprehensive experimental protocols, mass spectrometric conditions, and data presentation to guide researchers, scientists, and drug development professionals in the accurate detection and quantification of this compound.
Introduction
Olaparib is a targeted therapy that has shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Olaparib. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of quantitative bioanalysis by LC-MS/MS. This document outlines a validated method for the detection of this compound, which can be adapted for various research applications.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.
-
Sample Thawing: Allow plasma samples to thaw completely at room temperature.
-
Aliquoting: Vortex the plasma samples and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate working solution of this compound to each plasma sample (except for blank matrix samples).
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a defined volume (e.g., 5-20 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is critical to minimize matrix interference and ensure accurate quantification.
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A C18 reversed-phase column is commonly used for the separation of Olaparib.[1][2][3] For example, a Waters UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm) or a Phenomenex Gemini C18 column (2.1 × 150 mm, 3 µm) can be employed.[2][4]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation. The gradient can be optimized based on the specific column and system but a representative gradient is as follows: start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A flow rate in the range of 0.3-0.4 mL/min is generally suitable.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) is recommended for reproducible retention times.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is consistently reported to provide the best signal for Olaparib and its analogues.
-
MRM Transitions: The selection of precursor and product ions is crucial for selectivity and sensitivity. Based on the fragmentation of Olaparib and its deuterated analogues, the following transitions are recommended for this compound. The precursor ion for this compound will have a mass-to-charge ratio (m/z) approximately 4 units higher than that of Olaparib (exact mass will depend on the positions of the deuterium atoms). The product ions are likely to be the same or shifted by the corresponding deuterium incorporation.
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometric Conditions for this compound Detection
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Precursor Ion (Q1) m/z | ~439.5 (based on Olaparib m/z 435.4) | Inferred from |
| Product Ion (Q3) m/z | 371.7 or 285.1 (potential shifts from Olaparib products 367.7 and 281.1) | Inferred from |
| Dwell Time | 200 msec | |
| Collision Energy (CE) | 20-45 V (to be optimized) | |
| Capillary Voltage | 4.0 kV | |
| Source Temperature | 110 °C | |
| Desolvation Temperature | 450 °C | |
| Cone Gas Flow | 50 L/h | |
| Desolvation Gas Flow | 700 L/h |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| Column | Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent | |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Linear gradient from low to high organic percentage | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 20 µL |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logic of MRM detection for this compound.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Olaparib-d4 in Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of various cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[1][2][3] Preclinical and clinical studies investigating the pharmacokinetics, efficacy, and safety of Olaparib necessitate robust and accurate bioanalytical methods for its quantification in biological matrices. Olaparib-d4, a deuterated isotopologue of Olaparib, serves as an essential tool in this research, primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use ensures high precision and accuracy in the quantification of Olaparib by correcting for variability in sample preparation and instrument response.
These application notes provide a comprehensive overview of the use of this compound in research, detailing its primary application, relevant experimental protocols, and associated data.
Primary Application of this compound: Internal Standard in Bioanalysis
This compound is the preferred internal standard for the quantification of Olaparib in biological samples such as plasma for several key reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with Olaparib, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Mass Difference: The mass difference between this compound and Olaparib allows for their distinct detection by a mass spectrometer, while their similar fragmentation patterns are beneficial for method development.
-
Minimizing Experimental Variability: By adding a known amount of this compound to each sample, it is possible to account for sample-to-sample variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the Olaparib measurement.
Quantitative Data from Bioanalytical Method Validation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for Olaparib quantification using a deuterated internal standard like this compound. These values are representative of the performance characteristics expected from such assays.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision (Inter- and Intra-Assay) [4][5]
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 10 | ≤ 9.3 | Within ± 7.6 of nominal | ≤ 9.3 | Within ± 7.6 of nominal |
| Low QC (LQC) | 30 | ≤ 5.7 | Within ± 7.6 of nominal | ≤ 5.7 | Within ± 7.6 of nominal |
| Medium QC (MQC) | 500 | ≤ 5.7 | Within ± 7.6 of nominal | ≤ 5.7 | Within ± 7.6 of nominal |
| High QC (HQC) | 4000 | ≤ 5.7 | Within ± 7.6 of nominal | ≤ 5.7 | Within ± 7.6 of nominal |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery of Olaparib | > 85% |
| Extraction Recovery of this compound | > 85% |
| Matrix Factor (normalized with IS) | 0.95 - 1.05 |
Experimental Protocols
Protocol for Quantification of Olaparib in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol describes a typical liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.
Materials and Reagents:
-
Olaparib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, ultrapure
-
Phosphate buffered saline (PBS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Olaparib and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Olaparib stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound working solution and vortex briefly.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (containing Olaparib and this compound) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olaparib: m/z 435.2 → 381.2
-
This compound: m/z 439.2 → 385.2
-
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Olaparib and this compound.
-
Calculate the peak area ratio (Olaparib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Olaparib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Olaparib
Olaparib inhibits PARP, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.
Caption: Mechanism of action of Olaparib leading to synthetic lethality in HRR-deficient cancer cells.
Experimental Workflow for Olaparib Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying Olaparib in plasma samples using this compound as an internal standard.
Caption: Workflow for Olaparib quantification in plasma using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Olaparib in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays is crucial for obtaining reliable pharmacokinetic data, which underpins the effective development and clinical application of Olaparib. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this important targeted therapy.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for Olaparib Quantification in Tissue Samples using Olaparib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in tissue samples. The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing olaparib-d4 as a stable isotope-labeled internal standard (IS) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies requiring the determination of olaparib concentrations in tissue matrices.
Introduction
Olaparib is a potent inhibitor of PARP enzymes, which play a critical role in DNA repair.[1][2][3] By inhibiting PARP, olaparib disrupts the repair of single-strand DNA breaks.[2][4] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair pathway for double-strand breaks, this inhibition leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. The quantification of olaparib in tissue samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties, assessing drug distribution to target sites, and optimizing dosing strategies in cancer therapy.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of olaparib in tissue samples.
Materials and Reagents
-
Olaparib analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
BCA Protein Assay Kit
-
Tissue homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Bead mill homogenizer or similar
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Sample Preparation Workflow
Step-by-Step Method
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer (e.g., 900 µL for every 100 mg of tissue).
-
Homogenize the tissue using a bead mill or other suitable homogenizer until no visible tissue fragments remain. Keep samples on ice throughout the process.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 2 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate).
-
Determine the protein concentration of the homogenate using a BCA assay or similar method to allow for normalization of olaparib concentration to tissue protein content.
-
-
Sample Extraction:
-
To a 100 µL aliquot of tissue homogenate, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected olaparib levels).
-
Perform protein precipitation by adding 3 volumes (300 µL) of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 - 0.4 mL/min |
| Gradient | Start with low %B, ramp to high %B to elute olaparib, then re-equilibrate. A typical gradient might increase from 20% to 80% B over 2 minutes. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| Autosampler Temp | 4°C |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Olaparib | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 435.2 - 435.4 | 443.2 - 443.4 |
| Product Ion (m/z) | 281.1, 367.7 | 281.1, 375.7 |
| Collision Energy | Optimize for instrument (e.g., 20-30 V) | Optimize for instrument (e.g., 20-45 V) |
| Dwell Time | 200 msec | 200 msec |
Note: The exact m/z values may vary slightly based on instrument calibration. The use of multiple reaction monitoring (MRM) is recommended for selectivity and sensitivity.
Calibration Curve and Quality Control
-
Prepare calibration standards by spiking known concentrations of olaparib into blank tissue homogenate from untreated animals.
-
The calibration range should encompass the expected concentrations of olaparib in the study samples. A typical range for tissue might be 10-500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
-
Process calibration standards and QC samples alongside the unknown tissue samples using the same extraction procedure.
Data Analysis and Presentation
-
Quantification:
-
Integrate the peak areas for olaparib and this compound for all standards, QCs, and samples.
-
Calculate the peak area ratio (Olaparib Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of olaparib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Data Normalization and Presentation:
-
Normalize the calculated olaparib concentration to the protein concentration of the tissue homogenate (e.g., ng of olaparib / mg of protein).
-
Summarize the quantitative data in a clear and structured table for easy comparison across different tissues or treatment groups.
-
Table 3: Example Data Presentation
| Sample ID | Tissue Type | Olaparib Conc. (ng/mL) | Protein Conc. (mg/mL) | Normalized Olaparib Conc. (ng/mg protein) |
| T01-Liver | Liver | 150.2 | 25.5 | 5.89 |
| T02-Tumor | Tumor | 325.8 | 20.1 | 16.21 |
| T03-Kidney | Kidney | 89.5 | 30.2 | 2.96 |
| ... | ... | ... | ... | ... |
Conclusion
This application note provides a comprehensive protocol for the quantification of olaparib in tissue samples using LC-MS/MS with this compound as an internal standard. Adherence to this protocol will enable researchers to obtain accurate and reproducible data on olaparib tissue distribution, which is essential for advancing the understanding and clinical application of this important anticancer agent. Method validation according to regulatory guidelines is recommended before application to study samples.
References
Troubleshooting & Optimization
Minimizing matrix effects in Olaparib bioanalysis with Olaparib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Olaparib. The focus is on minimizing matrix effects using its deuterated internal standard, Olaparib-d4, to ensure accurate and reliable quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Olaparib bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Olaparib, by co-eluting, undetected components in the sample matrix. In bioanalysis, particularly with complex matrices like plasma, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of Olaparib in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.
Q2: What is the primary role of this compound in LC-MS/MS analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Olaparib. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically almost identical to Olaparib, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.
Q3: How does this compound specifically help in minimizing matrix effects?
A3: Since this compound co-elutes with Olaparib and has nearly identical physicochemical properties, it is affected by matrix interferences in the same manner as the analyte. If a matrix component suppresses the ionization of Olaparib, it will also suppress the ionization of this compound to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate measurement of the Olaparib concentration.
Q4: What are the key considerations when using a deuterated internal standard like this compound?
A4: For reliable results, several factors should be considered:
-
Isotopic Purity: The this compound standard should have high isotopic purity to minimize the contribution of any unlabeled Olaparib, which could lead to an overestimation of the analyte's concentration.
-
Chemical Purity: High chemical purity is essential to ensure that no other compounds are present that could interfere with the analysis.
-
Co-elution: For optimal correction of matrix effects, this compound should co-elute with Olaparib.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent.
Troubleshooting Guides
This section provides solutions to common issues encountered during Olaparib bioanalysis.
Issue 1: High Variability in Olaparib Signal Across Samples
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Question: My Olaparib peak area is highly variable between replicate injections of the same sample, and between different samples of the same concentration. What could be the cause?
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Possible Cause: This variability is often a classic sign of inconsistent matrix effects. Different biological samples can have varying levels of interfering components, leading to different degrees of ion suppression or enhancement.
-
Troubleshooting Steps:
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Incorporate this compound: If you are not already using a stable isotope-labeled internal standard, this is the most critical step to implement. This compound will co-elute and experience similar matrix effects as Olaparib, allowing for reliable normalization of the signal.
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Optimize Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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Adjust Chromatography: Modify your LC method to separate Olaparib from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Issue 2: Poor Sensitivity for Olaparib
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Question: The signal for Olaparib is much lower than expected, even for my higher concentration standards. How can I improve the sensitivity?
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Possible Cause: Significant ion suppression is a likely cause of poor sensitivity. Co-eluting matrix components are likely interfering with the ionization of Olaparib.
-
Troubleshooting Steps:
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Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most severe.
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Improve Chromatographic Separation: Adjust your mobile phase composition, gradient profile, or consider a different analytical column to move the Olaparib peak away from the suppression zones.
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Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can be highly effective in removing the phospholipids that are often responsible for ion suppression in plasma samples.
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Issue 3: Inconsistent this compound (Internal Standard) Response
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Question: The peak area of my internal standard, this compound, is fluctuating significantly across the analytical run. What does this indicate?
-
Possible Cause: The internal standard itself may be experiencing variable matrix effects. While this compound is designed to track the analyte's behavior, severe and highly variable matrix effects can still impact its signal.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Olaparib and this compound are co-eluting. While their retention times should be very similar, highly efficient chromatographic systems can sometimes slightly separate them.
-
Evaluate Matrix Effect on IS: Conduct a post-extraction spike experiment for this compound to determine its matrix factor and assess the variability across different lots of blank matrix.
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Optimize Sample Preparation: Even with a SIL-IS, a robust sample cleanup is crucial to minimize the overall impact of the matrix.
-
Data Presentation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for Olaparib bioanalysis using a deuterated internal standard.
Table 1: Accuracy and Precision of Olaparib Quantification
| Concentration Level | Accuracy (% Deviation) | Precision (%CV) | Reference |
| Low Quality Control | < 9% | < 11% | [1] |
| Medium Quality Control | < 9% | < 11% | [1] |
| High Quality Control | < 9% | < 11% | [1] |
| Lower Limit of Quantification | ±7.6% | ≤9.3% | [2] |
Table 2: Recovery and Matrix Effect Data for Olaparib
| Parameter | Value | Reference |
| Extraction Recovery (Plasma) | 75% - 81% | [3] |
| Matrix Effect (Internal Standard Normalized) | %CV < 15% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
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Thaw frozen plasma samples on wet ice.
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Vortex-mix the samples to ensure homogeneity.
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To 100 µL of plasma, add 1 mL of ethyl acetate containing 10 ng/mL of this compound (internal standard).
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Vortex the mixture briefly.
-
Centrifuge for 10 minutes at approximately 11,700 x g.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 100 µL of a 50:50 water/acetonitrile mixture.
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Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Olaparib
-
Liquid Chromatography:
-
Column: Waters UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 5-15 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Olaparib: m/z 435.4 → 281.1
-
Olaparib-d8 ([2H8]-olaparib): m/z 443.2 → 281.1
-
-
Visualizations
Caption: Experimental workflow for Olaparib bioanalysis.
References
Addressing isotopic interference between Olaparib and Olaparib-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference between Olaparib and its deuterated internal standard, Olaparib-d4, during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Olaparib and this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer signal from the analyte (Olaparib) overlaps with the signal from its stable isotope-labeled internal standard (SIL-IS), this compound. This can happen because naturally abundant heavy isotopes (e.g., ¹³C, ¹⁵N) in the Olaparib molecule can result in a mass-to-charge ratio (m/z) that is identical or very close to that of this compound. This overlap can lead to inaccuracies in the quantification of Olaparib.
Q2: Why is a deuterated internal standard like this compound used in Olaparib bioanalysis?
A2: A deuterated internal standard is considered the gold standard in quantitative LC-MS/MS analysis. It is chemically identical to the analyte (Olaparib) and thus exhibits similar behavior during sample preparation (e.g., extraction) and chromatographic separation. This helps to compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification. The mass difference due to deuterium labeling allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: What are the potential consequences of unaddressed isotopic interference?
A3: Unaddressed isotopic interference can lead to significant analytical issues, including:
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Non-linear Calibration Curves: The relationship between the analyte concentration and the instrument response may become non-linear, compromising the validity of the calibration model.[1]
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Poor Assay Precision and Reproducibility: The variability of the results can increase, making it difficult to obtain reliable and consistent data.
Q4: How can I assess if isotopic interference is affecting my Olaparib analysis?
A4: A straightforward way to assess isotopic interference is to analyze a high-concentration sample of unlabeled Olaparib without the addition of the this compound internal standard. If a signal is detected in the mass transition channel monitored for this compound at the retention time of Olaparib, it confirms the presence of crosstalk. The extent of this interference should be quantified. According to FDA guidelines, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[2]
Troubleshooting Guides
Problem: I am observing a signal in the this compound channel when injecting a high concentration of Olaparib standard.
This indicates isotopic contribution from Olaparib to the this compound signal. Follow these steps to mitigate this interference:
Step 1: Verify and Optimize Mass Spectrometry (MS) Parameters
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Rationale: Ensuring the correct precursor and product ions are selected for both Olaparib and this compound is the first critical step.
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Procedure:
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Infuse a standard solution of Olaparib and this compound separately into the mass spectrometer to confirm their respective parent and fragment ions.
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Optimize MS parameters such as collision energy and declustering potential for each compound to maximize signal intensity and specificity.
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Select Multiple Reaction Monitoring (MRM) transitions that are specific and provide a high signal-to-noise ratio.
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Step 2: Chromatographic Separation
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Rationale: While Olaparib and this compound are expected to co-elute, good chromatographic practice is essential to separate them from other potential interferences in the matrix.
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Procedure:
-
Ensure your Liquid Chromatography (LC) method provides adequate separation of Olaparib from other endogenous matrix components.
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A well-defined, sharp chromatographic peak minimizes the window for potential overlapping signals.
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Step 3: Evaluate the Contribution of the M+4 Isotopologue
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Rationale: The primary source of interference is the natural isotopic abundance of elements in Olaparib, leading to a small percentage of molecules with a mass four daltons higher (M+4).
-
Procedure:
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Prepare a series of high-concentration Olaparib standards without this compound.
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Analyze these samples using your LC-MS/MS method and monitor the MRM transition for this compound.
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Calculate the percentage of the Olaparib signal that is contributing to the this compound signal. If this contribution is significant and affects the accuracy at the LLOQ, further action is needed.
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Step 4: Adjust the Concentration of the Internal Standard
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Rationale: Increasing the concentration of the this compound internal standard can minimize the relative impact of the isotopic contribution from Olaparib.
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Procedure:
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Prepare quality control (QC) samples with a higher concentration of this compound.
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Re-evaluate the accuracy and precision of your assay. Be mindful that an excessively high concentration of the internal standard can lead to ion suppression.
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Step 5: Mathematical Correction
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Rationale: If the interference is consistent and well-characterized, a mathematical correction can be applied to the data.
-
Procedure:
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From the experiments in Step 3, determine a consistent correction factor for the contribution of Olaparib to the this compound signal.
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Apply this correction factor to the measured this compound response in all samples. This approach should be thoroughly validated to ensure it provides accurate results across the entire calibration range.
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Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
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Objective: To quantify the contribution of the Olaparib signal to the this compound MRM transition.
-
Materials:
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Olaparib analytical standard
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This compound internal standard
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Blank biological matrix (e.g., human plasma)
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LC-MS/MS system
-
-
Procedure:
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Prepare a high-concentration stock solution of Olaparib (e.g., 1 mg/mL) in a suitable solvent.
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Prepare a series of calibration standards of Olaparib in the blank matrix, including a sample at the Upper Limit of Quantification (ULOQ), without adding this compound.
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Prepare a zero sample containing only the blank matrix and the working concentration of this compound.
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Analyze the samples using the established LC-MS/MS method, monitoring the MRM transitions for both Olaparib and this compound.
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Measure the peak area of the signal in the this compound channel for the ULOQ sample (without internal standard).
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Measure the peak area of the this compound signal in the zero sample.
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Calculate the percentage interference using the following formula:
-
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Acceptance Criteria: The interference should not compromise the accuracy of the assay, especially at the LLOQ. As per FDA guidelines, the interference in a blank sample should be less than 20% of the LLOQ response and less than 5% of the internal standard response.[2]
Protocol 2: Representative LC-MS/MS Method for Olaparib Quantification
This protocol is a general guideline and may require optimization for specific instruments and matrices.
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Sample Preparation (Protein Precipitation): [2]
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To 50 µL of plasma sample, add 250 µL of an acetonitrile solution containing the this compound internal standard.
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Vortex the mixture for 10 seconds.
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Centrifuge at 16,200 RCF for 10 minutes at 4°C.
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Transfer 50 µL of the supernatant and dilute with 700 µL of the initial mobile phase.
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Inject an aliquot onto the LC-MS/MS system.
-
-
Liquid Chromatography:
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Column: C18 reverse-phase column (e.g., Waters CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm).[3]
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Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
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Mobile Phase B: Methanol.
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Gradient: A linear gradient appropriate for the separation.
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Flow Rate: 0.6 mL/min.
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Column Temperature: 40°C.
-
-
Mass Spectrometry:
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Ionization: Positive Electrospray Ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Olaparib: m/z 435.2 -> 367.0
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This compound: m/z 439.2 -> 367.0 (Note: This is a hypothetical d4 transition, as d8 is more commonly cited. The actual transition will depend on the deuteration pattern.)
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Olaparib-d8 (as cited in literature): m/z 443.4 -> 375.7
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-
Data Presentation
Table 1: Typical MRM Transitions for Olaparib and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Olaparib | 435.2 | 367.0 | |
| Olaparib | 435.4 | 367.7 | |
| Olaparib-d8 | 443.4 | 375.7 |
Table 2: Acceptance Criteria for Isotopic Interference (based on FDA guidelines)
| Parameter | Acceptance Limit |
| Interference at the retention time of the analyte in blank samples | < 20% of the LLOQ response |
| Interference at the retention time of the internal standard in blank samples | < 5% of the internal standard response |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of isotopic interference.
References
- 1. ashdin.com [ashdin.com]
- 2. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Olaparib-d4 in LC-MS
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the LC-MS analysis of Olaparib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape observed in LC-MS analysis?
The most common deviations from the ideal Gaussian peak shape are peak tailing, peak fronting, and split peaks.[1] These issues can negatively impact resolution, integration, and the overall quality of your analytical data.
Q2: Why is a good peak shape crucial for the analysis of this compound?
A symmetrical and sharp peak is essential for accurate quantification and resolution of this compound from other components in the sample matrix.[1] Poor peak shape can lead to inaccurate integration, reduced sensitivity, and difficulty in separating it from potential interferences or its non-deuterated counterpart, Olaparib.
Q3: Can the sample solvent composition affect the peak shape of this compound?
Yes, the composition of the sample solvent relative to the mobile phase is a critical factor.[1] Injecting a sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause peak distortion, including fronting and splitting.[1][2] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.
Q4: How does column temperature influence the peak shape of this compound?
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Inconsistent temperature can lead to shifts in retention time and poor peak shape. A temperature gradient between the mobile phase entering the column and the column itself can cause peak broadening.
Q5: My this compound peak is eluting slightly earlier than the non-deuterated Olaparib. Is this normal and can it affect my peak shape?
Yes, it is not uncommon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This phenomenon is known as the "isotope effect." While this slight shift in retention time is generally acceptable, it's important to ensure that both peaks are sharp and symmetrical. If the peak shape of this compound is poor, it is likely due to other factors that need to be investigated.
Q6: Could the stability of this compound be a factor in its poor peak shape?
Olaparib has been shown to be susceptible to degradation under certain conditions, such as in acidic, basic, and oxidative environments. If your sample preparation or mobile phase conditions are harsh, degradation of this compound could occur, potentially leading to the appearance of additional peaks or a distorted primary peak. It is crucial to handle samples under appropriate conditions to maintain the integrity of the analyte.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Optimizing Olaparib and Olaparib-d4 Extraction Recovery
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction recovery of Olaparib and its deuterated internal standard, Olaparib-d4, from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Olaparib and this compound relevant to extraction?
A1: Understanding the physicochemical properties of Olaparib is crucial for developing an effective extraction strategy. Olaparib is a white to pale yellow crystalline powder.[1] It is characterized as a BCS Class IV drug, meaning it has both low solubility and low permeability.[2][3] Key properties are summarized in the table below. This compound is the deuterated internal standard used for quantification and is expected to have very similar chemical properties to Olaparib.[4][5]
| Property | Value | Significance for Extraction |
| Molecular Weight | 434.46 g/mol (Olaparib) | Affects diffusion and behavior in chromatographic systems. |
| Aqueous Solubility | Very slightly soluble (0.10–0.13 mg/mL at 37°C) | Poor water solubility necessitates the use of organic solvents for efficient extraction. |
| pKa | 12.07 (weakly acidic) | The molecule is neutral over a wide physiological pH range. Adjusting pH to be very high ( >12) could ionize the molecule, but this is not typically exploited for extraction. |
| log D (pH 7.4) | 1.49 | Indicates that Olaparib is lipophilic, making it suitable for reversed-phase chromatography and extraction into organic solvents. |
Q2: What are the most common methods for extracting Olaparib from biological samples?
A2: The three most prevalent extraction techniques for Olaparib are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
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Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. It is often used for its convenience.
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Liquid-Liquid Extraction (LLE): This technique involves extracting Olaparib from the aqueous sample into an immiscible organic solvent, such as ethyl acetate or methyl-tert-butyl ether.
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Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a specific solvent.
Q3: Which extraction method is most suitable for my biological matrix?
A3: The choice of extraction method often depends on the complexity of the sample matrix and the required sensitivity of the assay.
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Plasma/Serum: Simple protein precipitation with acetonitrile is often sufficient for plasma samples. LLE is also a robust and commonly used method for plasma.
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Cells: A straightforward pretreatment with acetonitrile can be used for Olaparib solubilization, cell lysis, and protein precipitation.
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Tissues: Tissue homogenates are more complex. LLE with ethyl acetate after sample dilution with a pH 9 buffer has been shown to be effective.
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Urine: Similar to plasma, a simple protein precipitation step can often be applied.
Q4: Why is a deuterated internal standard like this compound essential?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It is chemically identical to the analyte (Olaparib) but has a different mass due to the deuterium atoms. Using a SIL-IS is critical because it co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects. By comparing the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis can be accurately compensated for, leading to precise and reliable quantification.
Q5: What is considered an acceptable extraction recovery?
A5: While the goal is to maximize recovery, it is more important for the recovery to be consistent and reproducible across all samples, including calibrators and quality controls. The use of a co-eluting internal standard like this compound can compensate for lower recovery. Generally, recoveries above 70-80% are considered good, but methods can be validated with lower recoveries if they are consistent. For example, one study reported recovery ranges from 75% to 81% in plasma and from 58% to 85% in tissue matrices.
Troubleshooting Guide
This section addresses common problems encountered during the extraction of Olaparib and this compound.
Problem: Low Extraction Recovery
Q: My extraction recovery for Olaparib and/or this compound is consistently low. What are the potential causes and solutions?
A: Low recovery can stem from several factors, including incomplete extraction, analyte loss during processing, or degradation.
| Potential Cause | Recommended Solution(s) |
| Insufficient Extraction (PPT) | Increase the ratio of precipitation solvent (e.g., acetonitrile) to sample volume. A 5:1 ratio is often effective for plasma. Ensure vigorous vortexing to facilitate complete protein denaturation. |
| Insufficient Extraction (LLE) | Optimize the extraction solvent. Methyl-tert-butyl ether has shown good recovery. Adjusting the sample pH (e.g., to pH 9) can sometimes improve partitioning into the organic phase. Increase the volume of the extraction solvent and/or perform a second extraction. |
| Insufficient Elution (SPE) | Ensure the SPE cartridge is properly conditioned before loading the sample. Test different elution solvents or increase the elution solvent volume. Sometimes eluting with two smaller aliquots can be more effective than one large volume. |
| Analyte Adsorption | Olaparib can adsorb to certain plastics. Using low-adsorption polypropylene tubes and tips can help minimize this loss. |
| Analyte Degradation | While Olaparib is generally stable, certain conditions like exposure to strong light or extreme temperatures could potentially cause degradation. It's good practice to process samples under controlled laboratory conditions. |
DOT script for the troubleshooting flowchart for low recovery:
References
Technical Support Center: Managing Ion Suppression/Enhancement for Olaparib-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage ion suppression and enhancement when using Olaparib-d4 as an internal standard in LC-MS/MS analyses.
Troubleshooting Guides
This section offers step-by-step solutions to specific issues you may encounter during your experiments.
Issue 1: Poor Sensitivity or Inconsistent Results for Olaparib and this compound
Possible Cause: This is a common symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source.[1]
Solution Workflow:
References
Technical Support Center: Olaparib-d4 Stability in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Olaparib-d4, a deuterated internal standard for the PARP inhibitor Olaparib, in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
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Temperature: Improper storage temperatures can lead to degradation. Long-term storage at ultra-low temperatures (-80°C) is generally recommended.[1]
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pH: Extreme pH conditions, particularly acidic and basic environments, can cause hydrolysis of Olaparib and potentially affect this compound.[2][3]
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Enzymatic Degradation: Endogenous enzymes present in biological matrices like plasma and tissue homogenates can metabolize this compound.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[1]
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Light Exposure: Although Olaparib has been shown to be relatively stable under photolytic conditions, it is good practice to minimize exposure of samples to direct light.[2]
-
Deuterium Exchange: In certain instances, the deuterium atoms on a deuterated internal standard can exchange with protons from the surrounding matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur at certain molecular positions and under specific pH and temperature conditions.
Q2: What are the recommended storage conditions for samples containing this compound?
A2: Based on available stability data for Olaparib, the following storage conditions are recommended for biological samples containing this compound:
-
Long-Term Storage: For long-term stability, it is recommended to store plasma samples at -80°C. Olaparib has been found to be stable in plasma for at least 19 months at this temperature.
-
Short-Term Storage: If immediate analysis is not possible, samples should be kept at low temperatures. Olaparib is stable in whole blood for at least 24 hours at room temperature.
-
Processed Samples: After extraction, Olaparib has demonstrated stability for at least 24 hours at 4°C.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: Studies on Olaparib have shown that it is stable in human plasma for at least three freeze-thaw cycles. To minimize the risk of degradation, it is advisable to limit the number of freeze-thaw cycles and to aliquot samples into smaller volumes for individual experiments if multiple analyses are planned.
Troubleshooting Guides
Issue 1: Inconsistent or declining internal standard (this compound) signal during a batch run.
Possible Causes and Solutions:
-
Bench-Top Instability: this compound may be degrading in the processed samples on the autosampler.
-
Troubleshooting Step: Assess the bench-top stability of this compound in the final sample matrix. Analyze samples at the beginning and end of a typical batch run to check for a decrease in the internal standard's peak area.
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Solution: If instability is observed, consider using a cooled autosampler (e.g., set to 4°C) to maintain the integrity of the processed samples during the analytical run.
-
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Deuterium Exchange: The deuterium atoms on this compound may be exchanging with protons from the mobile phase or the sample matrix.
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Troubleshooting Step: Investigate the potential for back-exchange by incubating this compound in the mobile phase and in the final sample extract for varying durations and analyzing the samples by mass spectrometry. Look for the appearance of a signal corresponding to the non-deuterated Olaparib.
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Solution: If back-exchange is confirmed, consider adjusting the pH of the mobile phase or the sample extract. Deuterium exchange is often pH-dependent. Alternatively, using an internal standard with a more stable isotope label, such as ¹³C or ¹⁵N, could be a solution, although this is a more costly alternative.
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
Possible Causes and Solutions:
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Inadequate Long-Term Stability: The concentration of this compound in the QC samples may have changed during storage.
-
Troubleshooting Step: Re-evaluate the long-term stability of Olaparib and its deuterated internal standard in the specific biological matrix and storage conditions used.
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Solution: Ensure that all samples, including QCs, are stored at -80°C for long-term storage. If degradation is still observed, the stability window for the samples needs to be re-established.
-
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Matrix Effects: Components of the biological matrix may be interfering with the ionization of this compound in the mass spectrometer.
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Troubleshooting Step: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
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Solution: Optimize the chromatographic method to separate this compound from the interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column, or modifying the sample preparation procedure to more effectively remove matrix interferences.
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Quantitative Data Summary
The following tables summarize the stability of Olaparib in human plasma under various conditions. While this data is for the non-deuterated compound, it provides a strong indication of the expected stability of this compound.
Table 1: Long-Term Stability of Olaparib in Human Plasma
| Storage Temperature | Duration | Stability |
| -80°C | 19 months | Stable |
Table 2: Freeze-Thaw Stability of Olaparib in Human Plasma
| Number of Cycles | Stability |
| 3 | Stable |
Table 3: Bench-Top and Post-Preparative Stability of Olaparib
| Condition | Matrix/Solvent | Temperature | Duration | Stability |
| Bench-Top | Whole Blood | Room Temperature | 24 hours | Stable |
| Post-Preparative | Processed Plasma | 4°C | 24 hours | Stable |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
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Sample Preparation:
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Prepare replicate quality control (QC) samples at low and high concentrations by spiking known amounts of Olaparib and this compound into blank human plasma.
-
-
Freeze-Thaw Cycles:
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Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
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Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three to five).
-
-
Sample Analysis:
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After the final thaw, process the QC samples using the validated bioanalytical method.
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Analyze the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
-
Data Evaluation:
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Calculate the concentrations of Olaparib in the freeze-thaw samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
Visualizations
References
Calibration curve issues with Olaparib-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Olaparib-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated form of Olaparib, meaning some hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Because it is chemically almost identical to Olaparib, it helps to correct for variability during sample preparation, such as extraction losses, and for fluctuations in the LC-MS/MS instrument's performance, like variations in injection volume and ionization efficiency. This leads to more accurate and precise quantification of Olaparib in biological samples.[1][2]
Q2: Should Olaparib and this compound have the same retention time in reversed-phase liquid chromatography (RPLC)?
A2: Not necessarily. It is a common phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in RPLC.[3] This is known as the chromatographic isotope effect. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker interactions with the nonpolar stationary phase. One study reported that the retention time for both Olaparib and [2H8]-Olaparib was approximately 1.37 minutes, indicating co-elution in that specific method. However, it is crucial to verify the elution profile in your own chromatographic system.
Q3: What are the acceptance criteria for a calibration curve when quantifying Olaparib?
A3: The acceptance criteria for a calibration curve are guided by regulatory bodies like the FDA and EMA. Key parameters include:
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Linearity: The correlation coefficient (r²) should be ≥ 0.99.
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Accuracy: The mean concentration at each calibration point should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
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Precision: The coefficient of variation (CV) for each calibration point should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
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Range: The calibration range should encompass the expected concentrations of Olaparib in the study samples. Various methods have validated ranges from 0.5 ng/mL to 50,000 ng/mL.
Q4: How stable is this compound?
A4: this compound is generally a stable compound. One supplier indicates a stability of at least 4 years when stored at 4°C. Olaparib itself has been shown to be stable in plasma at -80°C for at least 19 months and for 24 hours at room temperature after extraction. However, it is crucial to perform your own stability experiments under your specific storage and experimental conditions. Forced degradation studies on Olaparib have shown it to be stable under neutral, dry heat, and photolytic conditions, but it can degrade under acidic, basic, and oxidative stress.
Troubleshooting Guides
This section addresses specific issues you may encounter with your Olaparib calibration curve using this compound as an internal standard.
Issue 1: Poor Linearity (r² < 0.99) or Non-linear Curve
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Re-prepare your stock and working solutions of Olaparib and this compound. - Verify the purity of your reference standards. |
| Matrix Effects | - Matrix components can suppress or enhance the ionization of the analyte and/or internal standard. - Optimize your sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering substances. |
| Detector Saturation | - If the high concentration standards are deviating from linearity, the detector may be saturated. - Dilute your high concentration standards or reduce the injection volume. |
| Suboptimal Integration | - Manually review the peak integration for all calibration standards to ensure consistency. |
| Contamination | - High background noise or interfering peaks can affect linearity. - Clean the LC-MS/MS system, including the ion source and sample introduction pathway. |
Issue 2: High Variability in Analyte/Internal Standard Area Ratios
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting and solvent additions during your extraction procedure. - Automate sample preparation steps if possible to minimize human error. |
| Differential Matrix Effects | - If Olaparib and this compound do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement. - Optimize your chromatography to achieve co-elution. |
| Internal Standard Instability | - Although generally stable, assess the stability of this compound in your specific sample matrix and storage conditions. |
| Variable Injection Volume | - Check the autosampler for any issues with precision and accuracy. |
Issue 3: Olaparib and this compound Do Not Co-elute
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | - As mentioned in the FAQs, a slight separation is possible. - If the separation is significant and leads to differential matrix effects, adjust your chromatographic conditions (e.g., gradient slope, mobile phase composition, or column chemistry) to minimize the separation. |
| Column Degradation | - A contaminated or old column can have altered selectivity. - Replace the analytical column. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Olaparib in human plasma using LC-MS/MS.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | Must cover expected sample concentrations |
| 10 - 5000 ng/mL | ||
| 0.5 - 50,000 ng/mL | ||
| Accuracy | 98.00% to 106.38% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | < 7.55% | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Accuracy and Precision Data from a Validated Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 9.3 | ± 7.6 | ≤ 9.3 | ± 7.6 |
| Low | 30 | ≤ 5.7 | ± 7.6 | ≤ 5.7 | ± 7.6 |
| Medium | 500 | ≤ 5.7 | ± 7.6 | ≤ 5.7 | ± 7.6 |
| High | 4000 | ≤ 5.7 | ± 7.6 | ≤ 5.7 | ± 7.6 |
Data adapted from a published Olaparib validation study.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
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To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL).
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Add 200 µL of a protein precipitation solvent (e.g., acetonitrile:methanol 70:30, v/v).
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Vortex the mixture vigorously for 10 minutes.
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Centrifuge at 13,000 rpm for 15 minutes.
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Transfer the supernatant to an autosampler vial and inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
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To 100 µL of plasma sample, add 1 mL of ethyl acetate containing the this compound internal standard (e.g., 10 ng/mL).
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Vortex the mixture.
-
Centrifuge for 10 minutes at 13,200 rpm.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase, and inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: General workflow for Olaparib sample preparation and analysis.
Caption: Troubleshooting decision tree for calibration curve issues.
References
Improving sensitivity for low-level Olaparib quantification with Olaparib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Olaparib, with a focus on improving sensitivity for low-level detection using Olaparib-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound for Olaparib quantification?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis using mass spectrometry. Here’s why:
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Compensates for Matrix Effects: Biological samples (plasma, tissue, etc.) are complex matrices that can suppress or enhance the ionization of the analyte (Olaparib), leading to inaccurate quantification. This compound is chemically identical to Olaparib and will experience the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized.
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Corrects for Variability in Sample Preparation: During extraction and sample processing, there can be analyte loss. Since this compound has nearly identical chemical and physical properties to Olaparib, it will be lost at a similar rate. This allows for accurate correction of recovery variations.
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Improves Accuracy and Precision: By accounting for variations in sample handling and matrix effects, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantification, especially at low concentrations.
Q2: What are the typical mass transitions (MRM) for Olaparib and a deuterated internal standard?
A2: The specific mass-to-charge (m/z) transitions for Olaparib and its deuterated internal standard should be optimized in your specific mass spectrometer. However, commonly reported transitions are:
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Olaparib: The precursor ion is typically the protonated molecule [M+H]⁺ with an m/z of approximately 435.2. Common product ions for monitoring are m/z 281.1 and 367.0.[1][2]
-
Deuterated Olaparib (e.g., Olaparib-d8): For a deuterated standard like Olaparib-d8, the precursor ion would be [M+H]⁺ with an m/z of approximately 443.2. A common product ion to monitor is m/z 281.1, which is the same as a fragment of the unlabeled Olaparib.[1] For this compound, the precursor ion would be expected around m/z 439.2. The product ions would need to be determined, but a fragment not containing the deuterium labels could be used for quantification if it provides sufficient signal.
Q3: What is a realistic lower limit of quantification (LLOQ) I can expect to achieve for Olaparib in plasma?
A3: With modern LC-MS/MS instrumentation, LLOQs for Olaparib in human plasma can be quite low, which is crucial for detailed pharmacokinetic studies. Several validated methods have demonstrated the ability to reach LLOQs of 0.5 ng/mL.[1] In some matrices, such as cell culture medium or cytoplasmic fractions, LLOQs as low as 0.1 ng/mL have been reported.[3] Achieving a low LLOQ depends on optimizing sample preparation, chromatographic separation, and mass spectrometer settings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal for Olaparib and this compound | 1. Inefficient sample extraction. 2. Suboptimal ionization in the mass spectrometer source. 3. Incorrect MRM transitions or collision energy. 4. Degradation of the analyte. | 1. Evaluate different extraction methods (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation). Ensure the pH of the extraction solvent is optimal for Olaparib. 2. Optimize source parameters (e.g., gas flows, temperature, capillary voltage). Ensure the mobile phase composition is compatible with efficient ionization. 3. Infuse a standard solution of Olaparib and this compound to optimize precursor and product ion selection and collision energies. 4. Check for stability issues. Ensure proper storage of samples and extracts. Perform stability tests at various conditions (e.g., freeze-thaw, benchtop). |
| High Variability in Results / Poor Precision | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Carryover in the LC system. | 1. Automate sample preparation steps if possible. Ensure consistent vortexing times, centrifugation speeds, and evaporation steps. 2. While the internal standard corrects for a significant portion of matrix effects, severe effects can still impact precision. Try to minimize matrix effects by using a more rigorous sample cleanup method or by adjusting the chromatography to separate Olaparib from interfering matrix components. 3. Inject blank samples after high concentration samples to check for carryover. Optimize the needle wash solvent and increase the wash time if necessary. |
| No or Low Signal for this compound Internal Standard | 1. Error in spiking the internal standard. 2. Degradation of the internal standard stock solution. | 1. Double-check the concentration and spiking procedure for the internal standard. 2. Prepare a fresh stock solution of this compound and compare its response to the old stock. Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C). |
| Interference Peak at the Retention Time of Olaparib or this compound | 1. Contamination from the sample collection tubes, solvents, or labware. 2. Co-eluting metabolite or endogenous compound with the same mass transition. | 1. Test all materials used in the sample preparation process for potential sources of contamination. 2. Modify the chromatographic method (e.g., change the gradient, try a different column) to separate the interfering peak from the analyte or internal standard. |
Quantitative Data Summary
The following table summarizes the performance of a typical validated LC-MS/MS method for the quantification of Olaparib in human plasma.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50,000 ng/mL |
| Intra-assay Precision (%CV) | < 11% |
| Inter-assay Precision (%CV) | < 7.55% |
| Accuracy (% Deviation from Nominal) | < 9% |
| Extraction Recovery | > 85% |
Detailed Experimental Protocol: Quantification of Olaparib in Human Plasma by LC-MS/MS
This protocol is a representative example. Specific parameters should be optimized for your instrumentation and laboratory conditions.
1. Materials and Reagents
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Olaparib reference standard
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This compound internal standard
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HPLC-grade acetonitrile, methanol, and water
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Formic acid
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Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olaparib and this compound in methanol.
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Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
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Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
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Add 200 µL of cold acetonitrile to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and vortex.
4. LC-MS/MS Conditions
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LC System: A UHPLC system capable of binary gradient elution.
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Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 20% to 80% Mobile Phase B over 2 minutes, followed by a wash and re-equilibration step.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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MRM Transitions:
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Olaparib: m/z 435.4 → 281.1
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This compound (predicted): m/z 439.4 → [product ion to be determined]
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(Reference Olaparib-d8): m/z 443.2 → 281.1
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5. Data Analysis
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Integrate the peak areas for Olaparib and this compound.
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Calculate the peak area ratio (Olaparib area / this compound area).
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Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
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Determine the concentration of Olaparib in the QC and unknown samples from the calibration curve.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Olaparib, highlighting the concept of synthetic lethality in cancer cells with BRCA mutations.
Caption: Mechanism of Olaparib-induced synthetic lethality.
References
Deuterium exchange issues with Olaparib-d4 in acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Olaparib-d4, with a focus on potential deuterium exchange issues under acidic and basic conditions.
Troubleshooting Guide
This guide addresses common problems researchers may encounter during the analysis of this compound, helping to identify and resolve issues related to its stability and isotopic purity.
Issue 1: Loss of Deuterium Signal or Shift in Mass-to-Charge Ratio (m/z) for this compound
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Question: I am using this compound as an internal standard in my LC-MS/MS analysis and I'm observing a decrease in its signal intensity or a shift to a lower m/z value, suggesting loss of deuterium. What could be the cause?
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Answer: Loss of the deuterium label from this compound, also known as back-exchange, can occur under certain experimental conditions. The primary factors influencing this are pH, temperature, and the solvent composition of your samples and mobile phase. Olaparib itself has been shown to be sensitive to alkaline hydrolysis, and these same conditions can facilitate the exchange of deuterium atoms with protons from the surrounding solvent.[1][2][3]
Troubleshooting Steps:
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Evaluate Sample Preparation pH: If your sample preparation involves basic conditions (pH > 7), consider neutralizing the sample immediately after preparation or using a milder pH.
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Assess Mobile Phase pH: Acidic conditions are generally employed to minimize back-exchange during LC-MS analysis.[4][5] Ensure your mobile phase is adequately buffered at a low pH (e.g., pH 2.5-4.5).
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Control Temperature: Higher temperatures can accelerate both degradation and deuterium exchange. If possible, maintain samples at a low temperature (e.g., 0-4 °C) throughout the sample preparation and analysis workflow.
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Minimize Exposure Time: Reduce the time your deuterated standard is exposed to protic solvents, especially under conditions that may promote exchange.
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Issue 2: Inconsistent Internal Standard Response
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Question: The peak area of my this compound internal standard is highly variable between samples. How can I improve its consistency?
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Answer: Inconsistent internal standard response can be due to partial deuterium exchange or degradation of this compound. The stability of Olaparib has been studied under various stress conditions, and it shows susceptibility to degradation in both acidic and basic environments, with greater sensitivity to alkaline conditions.
Troubleshooting Steps:
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Review Forced Degradation Data: Be aware of the conditions that lead to Olaparib degradation, as these will also likely affect the stability of the deuterated analogue.
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Buffer all Samples and Standards: Ensure that all samples, standards, and quality controls are in the same matrix and buffered to a consistent pH to minimize variability in deuterium exchange and degradation.
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Optimize LC Method: A rapid LC method will reduce the time this compound is exposed to the mobile phase, thereby minimizing the potential for on-column exchange or degradation.
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Frequently Asked Questions (FAQs)
Q1: At which pH is this compound most stable?
A1: Based on stability studies of non-deuterated Olaparib, the molecule is most stable under neutral and dry heat conditions. It is susceptible to degradation under both acidic and basic hydrolytic stress, with a higher degree of degradation observed under alkaline conditions. To minimize deuterium exchange, it is recommended to work at a low pH, typically in the range of 2.5 to 4.5, during analytical procedures.
Q2: Can the mobile phase composition affect the stability of this compound?
A2: Yes, the mobile phase composition, particularly its pH and solvent content, can impact the stability of this compound. The use of protic solvents (like water and methanol) is necessary for reversed-phase chromatography, but these can also be a source of protons for back-exchange. It is crucial to maintain a low pH by using an appropriate buffer (e.g., ammonium acetate with acetic acid or formic acid) in the mobile phase to suppress this exchange.
Q3: Are there any analytical techniques to monitor the isotopic purity of this compound?
A3: High-resolution mass spectrometry (HRMS) is an excellent technique for monitoring the isotopic purity of this compound. It can resolve the mass difference between the deuterated and non-deuterated forms of the molecule, allowing you to detect any loss of the deuterium label.
Quantitative Data Summary
The following table summarizes the degradation of Olaparib under different stress conditions. While this data is for the non-deuterated compound, it provides a strong indication of the conditions under which this compound would also be unstable and prone to deuterium exchange.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | Not specified | 30 min | 12.69% | |
| Basic Hydrolysis | 5 M NaOH | Not specified | 30 min | Low | |
| Basic Hydrolysis | 1 M NaOH | 60°C | Not specified | Significant | |
| Oxidative | 30% H2O2 | Not specified | 30 min | Low | |
| Thermal | Dry Heat | Not specified | Not specified | Stable | |
| Photolytic | UV Light | Not specified | Not specified | Stable |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Olaparib
This protocol is adapted from a method for the quantification of Olaparib in human plasma and is suitable for minimizing the degradation of this compound.
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Sample Collection: Collect samples (e.g., plasma, cell lysates) and store them at -80°C until analysis.
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Protein Precipitation: To 100 µL of the sample, add 200 µL of acetonitrile containing the this compound internal standard.
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Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.
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Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
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Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Stability Testing of Olaparib under Acidic Conditions
This protocol is based on forced degradation studies of Olaparib.
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Prepare Olaparib Solution: Prepare a stock solution of Olaparib in methanol (e.g., 1 mg/mL).
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Acid Treatment: Take a known volume of the Olaparib stock solution and add an equal volume of 5 M HCl.
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Incubation: Keep the mixture for 30 minutes at room temperature.
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Neutralization: After incubation, neutralize the solution with an equivalent amount of 5 M NaOH.
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Dilution: Dilute the final solution with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.
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Analysis: Analyze the sample to determine the percentage of degradation compared to an untreated standard.
Visualizations
Caption: Experimental workflow for this compound analysis and key troubleshooting points.
Caption: Logical relationships between experimental conditions and this compound instability.
References
- 1. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances | Semantic Scholar [semanticscholar.org]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing LC gradient for baseline separation of Olaparib and metabolites from Olaparib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) methods to achieve baseline separation of Olaparib, its metabolites, and the deuterated internal standard, Olaparib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving baseline separation of Olaparib and its metabolites?
A1: The main challenges stem from the structural similarities between Olaparib and its metabolites. Since many metabolites are products of simple oxidation or hydroxylation, they often have very similar polarities and chromatographic behavior to the parent drug, leading to co-elution.[1][2] Achieving separation requires a highly efficient column and a carefully optimized gradient.
Q2: What are the major metabolites of Olaparib I should be aware of?
A2: Olaparib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] The major circulating metabolites in human plasma include hydroxylated and dehydrogenated species. While several metabolites have been identified, key metabolites to monitor for potential interference include those resulting from hydroxylation and piperazine ring modifications.[1][2]
Q3: My Olaparib and this compound peaks are showing poor resolution. What should I do?
A3: While Olaparib and this compound are expected to have very similar retention times, poor peak shape or shouldering may indicate an issue.
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Check for Contamination: Ensure your mobile phases and samples are free from particulate matter.
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Column Health: Evaluate the performance of your analytical column. A loss of efficiency can lead to broader peaks and reduced resolution.
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Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase conditions to avoid peak distortion.
Q4: I suspect co-elution of a metabolite with my Olaparib peak. How can I confirm this and resolve it?
A4: Co-elution can be investigated by examining the mass spectrometry data.
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Extracted Ion Chromatograms (XICs): Monitor the specific m/z of suspected metabolites in your Olaparib peak. An overlay of XICs for Olaparib and its potential metabolites can reveal if they elute at the same time.
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Gradient Optimization: To resolve co-eluting peaks, you can modify your gradient. A shallower gradient (slower increase in organic solvent) around the elution time of Olaparib can improve separation.
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Mobile Phase Modifier: Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium formate can alter the ionization and retention of both Olaparib and its metabolites, potentially improving separation.
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Column Chemistry: If gradient optimization is insufficient, consider a column with a different stationary phase chemistry that may offer different selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Olaparib and/or this compound | 1. Column degradation or contamination. 2. Inappropriate injection solvent. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Add a small amount of a competing agent to the mobile phase (e.g., a slightly higher concentration of acid modifier). |
| Retention Time Drifting | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phases daily and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Check the LC system for any pressure fluctuations or leaks. |
| Inconsistent Peak Areas | 1. Inaccurate sample or internal standard dilution. 2. Partial injection or autosampler issue. 3. Ion suppression from matrix effects. | 1. Verify all pipetting and dilution steps. 2. Check the autosampler for proper operation and ensure the injection volume is consistent. 3. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
| No or Low Signal for Olaparib or Metabolites | 1. Incorrect mass spectrometer settings (MRM transitions, collision energy). 2. Source contamination. 3. Sample degradation. | 1. Verify the MRM transitions and optimize the collision energy for each analyte. 2. Clean the ion source of the mass spectrometer. 3. Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
Representative LC-MS/MS Method for Olaparib Quantification
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation (Plasma)
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To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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Gradient:
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0-1 min: 20% B
-
1-5 min: 20% to 80% B (linear gradient)
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5-6 min: 80% B
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6-6.1 min: 80% to 20% B
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6.1-8 min: 20% B (re-equilibration)
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3. Mass Spectrometry Parameters
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
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Olaparib: m/z 435.2 -> 281.1
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This compound: m/z 439.2 -> 281.1 (adjust based on specific deuteration pattern)
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Hydroxylated Metabolite (example): m/z 451.2 -> [fragment ion]
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Dehydrogenated Metabolite (example): m/z 433.2 -> [fragment ion]
-
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Instrument Settings: Optimize source temperature, gas flows, and collision energies for your specific mass spectrometer.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters for Olaparib and this compound
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Olaparib | ~4.5 | 435.2 | 281.1 |
| This compound | ~4.5 | 439.2 | 281.1 |
Retention times are approximate and will vary based on the specific LC system and method.
Table 2: Predicted m/z for Major Olaparib Metabolites
| Metabolite | Metabolic Transformation | Predicted Precursor Ion (m/z) |
| M-OH | Hydroxylation | 451.2 |
| M-2H | Dehydrogenation | 433.2 |
| M-hydrolysis | Hydrolysis of amide | Varies based on cleavage site |
The exact m/z and fragmentation patterns for metabolites should be confirmed experimentally.
Visualization
References
- 1. In vitro metabolism of olaparib in liver microsomes by liquid chromatography electrospray ionization high resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Olaparib Metabolism: Quantum Chemistry, Docking, and Dynamics-Based Insights into Mechanisms and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Olaparib
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of therapeutic agents is a cornerstone of successful preclinical and clinical studies. This guide provides a detailed comparison of bioanalytical methods for the PARP inhibitor Olaparib, with a focus on the widely adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using its deuterated internal standard, Olaparib-d4. We will also explore alternative methods to provide a comprehensive overview for informed decision-making in your laboratory.
The Gold Standard: Olaparib Quantification Using this compound by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. This is because its physicochemical properties are nearly identical to the analyte, Olaparib, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variability in these steps and leading to higher accuracy and precision.
A validated LC-MS/MS method for Olaparib in human plasma using a deuterated internal standard demonstrates high sensitivity and a broad linear range, typically from 10 to 5000 ng/mL.[1][2] This method exhibits excellent accuracy and precision, with both inter-assay and intra-assay accuracies within ±7.6% of the nominal concentration and precision of ≤9.3% at the lower limit of quantification (LLOQ).[1]
Experimental Protocol: Olaparib by LC-MS/MS with this compound
Sample Preparation:
-
Human plasma samples are thawed at room temperature.
-
Aliquots of plasma are subjected to liquid-liquid extraction to isolate Olaparib.
-
The extracted samples are then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Olaparib and this compound, ensuring high selectivity and sensitivity.
Performance Data: Olaparib with this compound
| Parameter | Performance |
| Linearity (r²) | ≥ 0.9994 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (Inter- and Intra-assay) | Within ±7.6% of nominal |
| Precision (Inter- and Intra-assay) | ≤ 9.3% at LLOQ, ≤ 5.7% at other concentrations |
Alternative Bioanalytical Methods for Olaparib
While the use of a deuterated internal standard with LC-MS/MS is preferred, other validated methods have been successfully employed for the quantification of Olaparib. These alternatives can be valuable when resources are limited or different analytical capabilities are available.
LC-MS/MS with a Non-Isotopically Labeled Internal Standard
In some instances, a non-isotopically labeled compound with similar physicochemical properties to Olaparib, such as Telmisartan, is used as the internal standard.[3][4] This approach can still yield reliable results, though it may be more susceptible to matrix effects and variability in extraction efficiency compared to the use of a deuterated internal standard.
One such method demonstrated a linear range of 3 ng/mL to 600 ng/mL. The intra- and inter-day accuracy was reported to be between 95% and 98.4% of the nominal value, with a precision (%CV) of ≤ 2%. The extraction recovery for Olaparib was high, ranging from 96.15% to 98.34%.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For laboratories without access to mass spectrometry, an HPLC-UV method offers a viable alternative. This technique is generally less sensitive than LC-MS/MS but can be suitable for applications where higher concentrations of Olaparib are expected.
A validated HPLC-UV method for intracellular Olaparib quantification has been reported with a linear range of 200-2000 ng/mL. The limits of detection and quantification were 50 ng/mL and 200 ng/mL, respectively. Erlotinib was utilized as the internal standard in this method.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
Leveraging the native fluorescence of Olaparib, an HPLC-FD method has been developed, offering improved sensitivity over HPLC-UV. This method demonstrated a linear range of 5–200 ng/mL with a limit of detection of 1.7 ng/mL. Duvelisib was used as the internal standard in this assay.
Comparative Summary of Bioanalytical Methods for Olaparib
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Key Advantages |
| LC-MS/MS | This compound | 10 - 5000 | 10 | High accuracy, precision, and sensitivity; considered the gold standard. |
| LC-MS/MS | Telmisartan | 3 - 600 | 3 | Good performance, but potentially more susceptible to matrix effects. |
| HPLC-UV | Erlotinib | 200 - 2000 | 200 | Accessible instrumentation, suitable for higher concentration samples. |
| HPLC-FD | Duvelisib | 5 - 200 | 5 | Higher sensitivity than UV detection, good alternative to LC-MS/MS. |
Experimental Workflow for Olaparib Bioanalysis using this compound
The following diagram illustrates the typical workflow for the bioanalytical method validation of Olaparib in plasma using this compound as the internal standard.
Caption: Workflow for Olaparib Bioanalysis by LC-MS/MS with this compound.
Conclusion
The bioanalytical method validation for Olaparib using LC-MS/MS with this compound as the internal standard stands out for its superior accuracy, precision, and sensitivity. This makes it the recommended method for pharmacokinetic studies and therapeutic drug monitoring where reliable and robust data are paramount. However, alternative methods using different internal standards or analytical techniques like HPLC-UV and HPLC-FD have also been successfully validated and can be suitable depending on the specific requirements and available resources of the laboratory. This guide provides the necessary comparative data and protocols to assist researchers in selecting and implementing the most appropriate bioanalytical method for their Olaparib studies.
References
Cross-Validation of Olaparib Assays: A Comparative Guide for Inter-Laboratory Studies Using Olaparib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Olaparib in human plasma, specifically focusing on assays utilizing the deuterated internal standard, Olaparib-d4. The objective is to facilitate the cross-validation of Olaparib assays between different laboratories, ensuring data consistency and reliability in multicenter clinical trials and research collaborations. This document outlines detailed experimental protocols, presents comparative performance data from published studies, and visualizes key experimental workflows and the underlying signaling pathway of Olaparib.
Comparative Performance of Olaparib Assays
The following tables summarize the quantitative performance of various validated LC-MS/MS assays for Olaparib quantification. These methods employ a deuterated internal standard, a critical component for robust and reproducible bioanalysis. While direct cross-validation data between these specific laboratories is not publicly available, the similarity in their performance characteristics suggests a strong potential for successful inter-laboratory validation.
Table 1: Comparison of LC-MS/MS Method Parameters for Olaparib Quantification
| Parameter | Method A | Method B | Method C |
| Internal Standard | This compound | [2H8]-Olaparib | Deuterated isotope |
| Linearity Range (ng/mL) | 10 - 5000[1] | 0.5 - 50000[2] | 3 - 600[3][4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[1] | 0.5 | 3 |
| Accuracy (% Nominal) | Within ±7.6% | <9% deviation | 95 - 98.4% |
| Precision (% CV) | ≤9.3% at LLOQ, ≤5.7% at other levels | < 11% | ≤ 2% |
| Extraction Recovery (%) | Not Reported | 70.97% (low QC), 87.35% (high QC) | 96.15 - 98.34% |
Table 2: Mass Spectrometry and Chromatography Details
| Parameter | Method A | Method B | Method C |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode | Positive Ion Mode |
| MRM Transition (Olaparib) | Not specified | m/z 435.4 → 281.1 | m/z 435.22 → 366.00 |
| MRM Transition (Internal Standard) | Not specified | m/z 443.2 → 281.1 ([2H8]-Olaparib) | Not specified for deuterated standard |
| Chromatographic Column | C18 column | Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) | Waters Symmetry Shield, C18 (4.6 mm id x 50 mm) |
| Mobile Phase | Gradient elution | Acetonitrile and water with 0.1% formic acid (gradient) | Acetonitrile: Ammonium bicarbonate (pH 4.2) (70:30) |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and cross-validating an assay. The following is a representative LC-MS/MS protocol synthesized from published methods for the quantification of Olaparib in human plasma using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw human plasma samples and internal standard (this compound) working solutions at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Olaparib and the internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Olaparib: m/z 435.4 → 281.1
-
This compound (or similar deuterated standard like [2H8]-Olaparib): m/z 443.2 → 281.1
-
-
Data Analysis: The peak area ratio of Olaparib to this compound is used to construct a calibration curve and quantify Olaparib concentrations in unknown samples.
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an Olaparib assay between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of Olaparib assays.
Olaparib's Mechanism of Action: PARP Inhibition Signaling Pathway
Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with mutations in BRCA1 or BRCA2, which are essential for homologous recombination (HR)-mediated DNA double-strand break (DSB) repair, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs via HR results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
Caption: Olaparib inhibits PARP, leading to synthetic lethality in BRCA-deficient cells.
References
Olaparib Bioanalytical Assays: A Comparative Guide to Linearity and Range Determination Using Olaparib-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of Olaparib is critical for pharmacokinetic studies and clinical trial monitoring. This guide provides a comparative overview of various bioanalytical methods for Olaparib, with a specific focus on linearity and range determination when using its deuterated internal standard, Olaparib-d4 or a similar variant like Olaparib-d8. The use of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high precision and accuracy.
Comparative Performance of Olaparib Assays
The following table summarizes the linearity and range of different published LC-MS/MS methods for the quantification of Olaparib in human plasma, all employing a deuterated internal standard. This allows for a direct comparison of their analytical performance.
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Analytical Method | Reference |
| 10 - 5000 | ≥ 0.9994 | Deuterated isotope | LC-MS/MS | [1][2] |
| 0.5 - 50,000 | Not explicitly stated, but assay was accurate (<9% deviation) and precise (CV < 11%) | [2H8]-Olaparib | uHPLC-MS/MS | [3] |
| 3 - 600 | 0.998 | Not explicitly stated, but an internal standard was used | LC-MS/MS | [4] |
| 100 - 20,000 | 0.9993 | This compound | UPLC-MS/MS | [5] |
| 0.5 - 100 (plasma) | > 0.996 | Olaparib-d8 | HPLC-ESI-MS/MS | |
| 2.0 - 500 | Not explicitly stated, but described as a "good linear range" | Not explicitly stated, but an internal standard was used | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are generalized yet detailed experimental protocols for determining the linearity and range of an Olaparib assay using this compound, based on common practices found in the referenced literature.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Olaparib and this compound in a suitable organic solvent such as methanol or DMSO.
-
Working Solutions: Create a series of working standard solutions of Olaparib by serial dilution of the stock solution. A separate working solution for the internal standard (this compound) is also prepared.
-
Calibration Curve Standards: A set of at least six to eight non-zero calibration standards is prepared by spiking blank biological matrix (e.g., human plasma) with the Olaparib working solutions to achieve the desired concentration range. A constant amount of the this compound working solution is added to each standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix. These are prepared from a separate weighing of the Olaparib reference standard to ensure independence from the calibration standards.
Sample Preparation
The objective of sample preparation is to extract Olaparib and this compound from the biological matrix and remove potential interferences. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated, evaporated, and reconstituted in a suitable solvent for injection.
-
Solid-Phase Extraction (SPE): The sample is loaded onto a solid-phase cartridge. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for separation. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol), often run in a gradient elution mode.
-
Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a triple quadrupole mass spectrometer. The instrument is operated in the positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for Olaparib and this compound. For example, the mass transition for Olaparib might be m/z 435.4 → 281.1, while for [2H8]-Olaparib it could be m/z 443.2 → 281.1.
Data Analysis and Linearity Assessment
-
Peak Area Ratios: The peak areas of Olaparib and this compound are determined from the chromatograms. The ratio of the Olaparib peak area to the this compound peak area is calculated for each standard and QC sample.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations.
-
Linear Regression: A linear regression analysis is performed on the calibration curve data. The goodness of fit is evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.99. The acceptance criteria for the back-calculated concentrations of the calibration standards are typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for determining the linearity and range of an Olaparib assay.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ashdin.com [ashdin.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Incurred Sample Reanalysis for Olaparib Bioanalysis: The Role of Olaparib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Olaparib in biological matrices, with a focus on the use of Olaparib-d4 as a stable isotope-labeled internal standard. Incurred sample reanalysis (ISR) is a critical component of bioanalytical method validation, ensuring the reliability and reproducibility of pharmacokinetic data. This document outlines the experimental protocols, presents comparative data on method performance with different internal standards, and discusses the importance of ISR in the context of Olaparib analysis.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a process established by regulatory agencies to verify the reproducibility of a bioanalytical method in the context of real-world study samples. Unlike quality control samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are obtained from subjects who have been administered the drug. These samples may contain metabolites, have different protein binding characteristics, and exhibit other matrix effects not present in control samples. Therefore, ISR serves as a crucial validation step to ensure that the bioanalytical method is robust and reliable for the analysis of study samples.
According to regulatory guidelines from the FDA and EMA, for small molecules like Olaparib, at least two-thirds (67%) of the reanalyzed incurred samples should have results within ±20% of the original reported concentration.
Comparison of Internal Standards for Olaparib Bioanalysis
The choice of an internal standard (IS) is paramount for a robust LC-MS/MS bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction. This section compares the performance of Olaparib bioanalytical methods using this compound and other commonly used internal standards.
Table 1: Performance Comparison of Bioanalytical Methods for Olaparib with Different Internal Standards
| Parameter | Method with this compound | Method with Olaparib-d8 | Method with Telmisartan |
| Linearity Range (ng/mL) | 1.0 - 1000 | 0.5 - 50,000 | 3 - 600 |
| Correlation Coefficient (r²) | >0.99 | >0.999 | 0.998 |
| Precision (%CV) | <15% | <11% | ≤ 2% |
| Accuracy (% Bias) | Within ±15% | <9% | 95% - 98.4% |
| Recovery (%) | Not explicitly reported | Not explicitly reported | 96.15% - 98.34% |
| Matrix Effect | Not explicitly reported | Not explicitly reported | Not significant |
| Incurred Sample Reanalysis | Performed, data in supplementary | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the protocols for two representative LC-MS/MS methods for Olaparib quantification.
Method 1: Olaparib Quantification using this compound Internal Standard
This method outlines a validated UPLC-MS/MS assay for the determination of Olaparib in human plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of Olaparib and this compound from matrix components.
3. Mass Spectrometric Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Olaparib: m/z 435.2 → 367.1
-
This compound: m/z 439.2 → 371.1
-
4. Incurred Sample Reanalysis:
-
Select a subset of study samples (typically 5-10%).
-
Reanalyze the selected samples in a separate analytical run.
-
Calculate the percent difference between the original and reanalyzed concentrations.
-
The results must meet the acceptance criteria of at least 67% of the samples having a percent difference within ±20%.
Method 2: Olaparib Quantification using Telmisartan as an Internal Standard
This method details a validated LC-MS/MS assay using a non-deuterated internal standard.
1. Sample Preparation:
-
To plasma samples, add a working solution of Telmisartan.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
System: LC-MS/MS system
-
Column: Waters Symmetry Shield, C18 (4.6 mm id x 50 mm)
-
Mobile Phase: Acetonitrile: Ammonium bicarbonate (pH 4.2) in a 70:30 v/v ratio
-
Flow Rate: 0.8 µL/min
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Olaparib: m/z 435.22 → 366.00
-
Telmisartan: m/z 515.20 → 276.16
-
Visualizing the Experimental Workflow
To better illustrate the bioanalytical process, the following diagrams were created using the DOT language.
Caption: Workflow for Olaparib bioanalysis using this compound.
Caption: Incurred Sample Reanalysis (ISR) logical workflow.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Olaparib to ensure the highest accuracy and precision. While methods using other internal standards can be validated and perform adequately, the inherent advantages of a SIL-IS in compensating for matrix effects and variability in extraction and ionization make it the superior choice. The successful completion of incurred sample reanalysis, regardless of the internal standard used, is a definitive indicator of a robust and reliable bioanalytical method, providing confidence in the pharmacokinetic data generated for Olaparib in clinical and non-clinical studies.
The Gold Standard: A Comparative Analysis of Olaparib-d4 and Other Deuterated Internal Standards for PARP Inhibitor Quantification
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair pathways. The precise quantification of these inhibitors in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is the cornerstone of accurate bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of Olaparib-d4 and other deuterated internal standards used for the quantification of various PARP inhibitors, supported by experimental data and standardized protocols.
Superiority of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several key reasons. By having a structure nearly identical to the analyte, they exhibit similar behavior during sample extraction, chromatography, and ionization. This mimicry allows for effective compensation for variations in the analytical process, leading to more accurate and precise results. The co-elution of the analyte and its deuterated internal standard is particularly crucial for mitigating matrix effects, where other components in a biological sample can suppress or enhance the ionization of the target molecule.
Comparative Performance of PARP Inhibitor Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. While this compound serves as an excellent internal standard for Olaparib, other PARP inhibitors also have their corresponding deuterated analogs. The following table summarizes the performance characteristics of various deuterated internal standards for commonly used PARP inhibitors based on published literature.
| PARP Inhibitor | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Extraction Recovery (%) | Reference |
| Olaparib | Olaparib-d8 | 0.5 - 5000 | < 11 | < 11 | < 9% deviation | 71 - 87 | [1] |
| Olaparib | This compound | 100 - 20,000 | < 9.09 | Not Reported | 89.23 - 111.08 | ~98 | |
| Olaparib | Olaparib-d8 | 10 - 5000 | ≤ 5.7 | ≤ 5.7 | ± 7.6 | Not Reported | [2] |
| Niraparib | Niraparib-d4 | 10.0 – 10000.0 (pg/mL) | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Niraparib | Niraparib-d5 | 0.5 - 50 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Niraparib | Olaparib (as IS) | 4.38 - 1121.35 | < 11.2 | < 11.2 | 94.2 - 105.8 | > 83 | [5] |
| Rucaparib | Rucaparib-d3 | Not Reported | < 2.7 | Not Reported | 99.5 - 104.8 | Not Reported | |
| Rucaparib | Fuzuloparib (as IS) | 2.0 - 500 | < 7.1 | < 7.1 | -1.2 - 10.9 | > 96.1 | |
| Talazoparib | [¹³C,²H4]-Talazoparib | 0.5 - 50 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Talazoparib | Lapatinib (as IS) | 5 - 500 | < 3.1 | < 3.1 | Not Reported | Not Reported |
Note: Some studies utilize non-deuterated structural analogs as internal standards, which can also yield acceptable results but are generally considered less ideal than their deuterated counterparts. The choice of internal standard can be influenced by commercial availability and cost.
Experimental Methodologies
The following are detailed protocols for key experiments involved in the validation of bioanalytical methods for PARP inhibitors using deuterated internal standards. These protocols are based on common practices reported in the scientific literature.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Olaparib-d8 in methanol).
-
Add 50 µL of 1 M ammonium formate buffer (pH 3).
-
Add 650 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 20 minutes to ensure thorough extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer approximately 420 µL of the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 40% acetonitrile in water).
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for the analyte and the internal standard are monitored. For example:
-
Olaparib: m/z 435.4 → 281.1
-
Olaparib-d8: m/z 443.2 → 281.1
-
Niraparib: m/z 321.5 → 195.4
-
Protocol 3: Method Validation
Method validation is performed according to regulatory guidelines (e.g., FDA or EMA) and typically includes the assessment of:
-
Selectivity: Analyzing blank matrix samples from different sources to check for interferences.
-
Linearity: Constructing a calibration curve over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizing the Mechanism and Workflow
To better understand the context of PARP inhibitor analysis, the following diagrams illustrate the PARP signaling pathway and a typical bioanalytical workflow.
Caption: PARP inhibitor mechanism of action leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: A typical workflow for the bioanalysis of PARP inhibitors using a deuterated internal standard.
References
- 1. A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application | MDPI [mdpi.com]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijapbjournal.com [ijapbjournal.com]
A Comparative Guide to the Quantification of Olaparib Across Species Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of the PARP inhibitor Olaparib in various biological matrices from different species. The use of a deuterated internal standard, such as Olaparib-d4 or Olaparib-d8, is a critical component of these methods to ensure accuracy and precision. This document outlines key performance characteristics of these methods, detailed experimental protocols, and visual workflows to support preclinical and clinical research.
Comparative Analysis of Olaparib Quantification Methods
The accurate quantification of Olaparib in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound or Olaparib-d8, is the gold standard for correcting for matrix effects and variations in sample processing.
While the specific use of this compound is not extensively documented in comparative studies across multiple species, the principles and validation parameters are transferable from methods using other deuterated analogs like Olaparib-d8. The following tables summarize the performance of validated LC-MS/MS methods for Olaparib quantification in human, rat, and mouse matrices.
Table 1: Method Validation Parameters for Olaparib Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Olaparib-d8[1] | Deuterated isotope[2] | Not specified |
| Linearity Range (ng/mL) | 0.5 - 50,000[1] | 10 - 5000[2] | 140 - 7000[3] |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9994 | Not specified |
| Accuracy (% Deviation) | < 9% | Within ±7.6% | Not specified |
| Precision (% CV) | < 11% | ≤ 9.3% at LLOQ, ≤ 5.7% at other levels | Not specified |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
Table 2: Method Validation Parameters for Olaparib Quantification in Rat Plasma
| Parameter | Method Details |
| Internal Standard | Telmisartan |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | 0.9967 |
| Accuracy (%) | 98.00 - 106.38 |
| Precision (% CV) | < 7.55 |
| Extraction Recovery (%) | Within acceptable limits |
| Extraction Method | Protein Precipitation (Methanol) |
Table 3: Method Validation Parameters for Olaparib Quantification in Mouse Tumor Tissue
| Parameter | Method Details |
| Internal Standard | D8-Olaparib |
| Linearity Range | Not specified |
| Limit of Detection (LOD) | 2.24 ± 0.43 pg/pixel (by MSI) |
| Quantification Method | LC-MS/MS and Mass Spectrometry Imaging (MSI) |
| Key Finding | Niraparib showed higher tumor exposure compared to Olaparib |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these quantification assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (Human Plasma)
-
To 100 µL of plasma, add the deuterated internal standard (e.g., Olaparib-d8).
-
Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (Rat Plasma)
-
To 50 µL of rat plasma, add 150 µL of methanol containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is typically performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and detection is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Olaparib and its deuterated internal standard.
-
Olaparib MRM transition: m/z 435.2 → 367.0
-
Olaparib-d8 MRM transition: m/z 443.4 → 375.7
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these methods. The following diagrams illustrate the key steps in the quantification of Olaparib.
Caption: Experimental workflow for Olaparib quantification.
Caption: Olaparib's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring [mdpi.com]
Safety Operating Guide
Proper Disposal of Olaparib-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Olaparib-d4, a deuterated internal standard for the potent PARP inhibitor Olaparib.
This compound is a chemical used for research purposes and is not intended for human or veterinary use.[1] Due to its toxicological profile, including acute oral toxicity, potential for reproductive harm, and organ damage with repeated exposure, stringent disposal protocols must be followed to protect both laboratory personnel and the environment.[1][2]
Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its associated hazards as classified under the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 / H302 | Toxic or harmful if swallowed.[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Procedure
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its containers.
Step 1: Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves. The exact breakthrough time should be confirmed with the glove manufacturer.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Step 2: Waste Segregation and Collection
-
Do not mix with general waste: this compound must not be disposed of with household or general laboratory garbage.
-
Do not dispose down the drain: Prevent the product from entering the sewage system as it is toxic to aquatic life and poses a danger to drinking water if it leaks into the ground.
-
Designated Waste Container: Collect all this compound waste, including any contaminated materials (e.g., pipette tips, vials), in a designated, properly labeled, and sealed hazardous waste container.
Step 3: Labeling of Waste Container
The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard")
-
The accumulation start date
Step 4: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific instructions and arrange for the pickup and disposal of the hazardous waste.
-
Use an approved waste disposal plant: The final disposal of this compound must be carried out by a licensed and approved waste disposal company in accordance with all local, state, and federal regulations.
Step 6: Decontamination
Thoroughly wash your hands and any exposed skin with soap and water after handling the waste. Decontaminate any surfaces that may have come into contact with this compound.
Disposal of Empty Containers
Uncleaned, empty containers must be treated as hazardous waste and disposed of according to official regulations. Follow the same procedure as for the chemical itself. Do not reuse the containers for any other purpose.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Olaparib-d4
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of Olaparib-d4 is paramount. This guide provides immediate, procedural, and step-by-step information covering personal protective equipment (PPE), operational handling, and disposal plans.
This compound, a deuterated form of the PARP inhibitor Olaparib, is classified as a hazardous substance. It is toxic if swallowed, may cause damage to fertility or an unborn child, and can cause organ damage through prolonged or repeated exposure.[1] It also poses risks of serious skin and eye irritation and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free, chemotherapy-tested gloves (ASTM D6978). Double gloving is required. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2][3] |
| Eye & Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols, preventing eye and face contamination.[2] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator. | Protects against inhalation of airborne particles and aerosols. |
| Shoe Covers | Disposable, single-use shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure risk.
Workflow for Safe Handling of this compound
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol provides a general methodology for preparing a stock solution of this compound.
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within a certified biological safety cabinet (BSC) by lining it with a disposable, plastic-backed absorbent pad.
-
Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), sterile conical tubes, and calibrated pipettes.
-
-
Weighing :
-
Tare a clean, sterile weighing vessel on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound solid. Minimize the creation of dust.
-
-
Dissolution :
-
Transfer the weighed this compound to a sterile conical tube.
-
Add the calculated volume of solvent to the tube to achieve the desired stock concentration.
-
Cap the tube securely and vortex or sonicate until the solid is completely dissolved.
-
-
Storage :
-
Label the tube clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at the recommended temperature, typically 4°C for short-term storage.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Waste should be segregated into two main categories: trace chemotherapy waste and bulk chemotherapy waste.
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with less than 3% of the original drug remaining (e.g., empty vials, used gloves, gowns, bench liners). | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste." |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug (e.g., partially full vials, syringes, spill cleanup materials). | Black, puncture-resistant, DOT-approved container labeled "Hazardous Waste." |
Disposal Procedure:
-
Segregation : At the point of generation, separate waste into the appropriate trace or bulk chemotherapy waste containers.
-
Container Management : Keep waste containers closed when not in use. Do not overfill containers.
-
Final Disposal : All this compound waste must be disposed of through a licensed hazardous waste management company. Do not dispose of it with regular laboratory or household trash. Waste should never be poured down drains or sewers.
By implementing these safety and logistical measures, laboratories can ensure a safe working environment and maintain compliance when handling the potent compound this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
